Methyl 4-amino-1-naphthoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWWJUIABXSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157252-24-9 | |
| Record name | methyl 4-aminonaphthalene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 4-amino-1-naphthoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Methyl 4-amino-1-naphthoate. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related compounds to provide context and reasonable estimations of its characteristics. All quantitative data is summarized in structured tables for ease of comparison.
Core Chemical Properties
This compound is an aromatic ester with the chemical formula C₁₂H₁₁NO₂.[1] Its molecular weight is 201.22 g/mol .[1] The compound is registered under the CAS number 157252-24-9.[1] Commercial sources indicate a minimum purity of 95%.[1]
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| CAS Number | 157252-24-9 | [1] |
| Purity | Min. 95% | [1] |
Physical Properties:
Solubility:
Quantitative solubility data for this compound in various solvents is not available. Based on the solubility of similar aromatic esters, it is anticipated to be soluble in common organic solvents such as alcohols and ethers, with slight solubility in water.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the surveyed literature. This section will be updated as new data becomes available.
Experimental Protocols
Specific, validated experimental protocols for the synthesis and purification of this compound are not detailed in the available literature. However, a general approach can be inferred from standard organic chemistry procedures for esterification and reduction of nitroarenes.
A. General Synthesis Workflow:
A plausible synthetic route to this compound could involve two main steps: the nitration of a naphthalene precursor followed by reduction of the nitro group and esterification of the carboxylic acid. The following diagram illustrates a logical, though not experimentally verified, workflow.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-amino-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for methyl 4-amino-1-naphthoate, a valuable building block in medicinal chemistry and materials science. This document details the core chemical transformations, presents quantitative data in a structured format, and offers detailed experimental protocols for the key reaction steps.
Introduction
This compound is an aromatic ester containing a naphthalene core functionalized with both an amino and a methyl ester group. This unique substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The synthesis of this compound involves a multi-step process commencing from readily available starting materials. This guide outlines a feasible and logical synthetic route, providing in-depth procedural details.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a four-step sequence starting from naphthalene. The overall pathway involves:
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Nitration of naphthalene to yield 1-nitronaphthalene.
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Reduction of the nitro group to an amino group to form 1-naphthylamine.
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Carboxylation of 1-naphthylamine to produce 4-amino-1-naphthoic acid.
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Esterification of the carboxylic acid to afford the target molecule, this compound.
*Note: The direct carboxylation of 1-naphthylamine at the 4-position is a challenging transformation. An alternative, though longer, route involves the sulfonation of 1-naphthylamine to 4-amino-1-naphthalenesulfonic acid, followed by conversion of the sulfonic acid group to a carboxylic acid.
Experimental Protocols
The following are detailed experimental protocols for each key step in the proposed synthesis. These are based on established chemical transformations and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 1-Nitronaphthalene
Reaction: Nitration of naphthalene using a mixture of nitric acid and sulfuric acid.
Protocol:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 128 g (1.0 mol) of naphthalene.
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Melt the naphthalene by gentle heating and add 150 mL of glacial acetic acid.
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Cool the mixture to 40-50 °C in an ice-water bath.
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Slowly add a pre-cooled nitrating mixture of 80 mL of concentrated nitric acid (d=1.52 g/mL) and 80 mL of concentrated sulfuric acid (d=1.84 g/mL) from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 45-50 °C with vigorous stirring.
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After the addition is complete, continue stirring for another 2 hours at the same temperature.
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Pour the reaction mixture slowly into 2 L of ice-cold water with constant stirring.
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The crude 1-nitronaphthalene will solidify. Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus, and then wash with a small amount of cold ethanol.
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Recrystallize the crude product from ethanol to obtain pure 1-nitronaphthalene.
Step 2: Synthesis of 1-Naphthylamine
Reaction: Reduction of 1-nitronaphthalene using iron filings in the presence of hydrochloric acid.
Protocol:
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In a large three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 150 g of fine iron filings and 250 mL of water.
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Add 20 mL of concentrated hydrochloric acid and heat the mixture to boiling.
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In a separate beaker, melt 86.5 g (0.5 mol) of 1-nitronaphthalene by gentle warming.
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Add the molten 1-nitronaphthalene dropwise from the dropping funnel to the boiling iron-acid mixture over a period of 1 hour with vigorous stirring.
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After the addition is complete, continue to reflux and stir for an additional 3-4 hours until the yellow color of 1-nitronaphthalene disappears.
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Make the reaction mixture alkaline by the careful addition of a concentrated solution of sodium hydroxide.
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Steam distil the mixture to isolate the 1-naphthylamine.
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The distillate will contain 1-naphthylamine as a solid. Filter the product and dry it in a desiccator.
Step 3: Synthesis of 4-Amino-1-naphthoic acid
Reaction: This is a challenging step. While direct carboxylation is difficult, a potential route involves the Bucherer reaction followed by hydrolysis, though this is not well-documented for this specific transformation. A more plausible, albeit longer, route is via sulfonation and subsequent conversion.
(Note: The following is a generalized protocol for a potential transformation and requires significant experimental validation.)
Hypothetical Protocol via a modified carboxylation approach:
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Protect the amino group of 1-naphthylamine by reacting it with acetic anhydride to form N-acetyl-1-naphthylamine.
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Perform a Friedel-Crafts acylation on the protected compound using oxalyl chloride and a Lewis acid catalyst to introduce a carboxyl group precursor at the 4-position.
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Hydrolyze the resulting intermediate and the protecting group under acidic or basic conditions to yield 4-amino-1-naphthoic acid.
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Purify the product by recrystallization.
Step 4: Synthesis of this compound
Reaction: Fischer esterification of 4-amino-1-naphthoic acid with methanol catalyzed by a strong acid.
Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 18.7 g (0.1 mol) of 4-amino-1-naphthoic acid in 200 mL of anhydrous methanol.
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Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Evaporate the solvent to obtain the crude this compound.
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Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on typical efficiencies of the described reactions.
| Reaction Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Physical Appearance |
| 1. Nitration | Naphthalene | 1-Nitronaphthalene | 173.17 | 173.17 | 80-90 | Yellow solid |
| 2. Reduction | 1-Nitronaphthalene | 1-Naphthylamine | 143.19 | 71.60 | 70-85 | Colorless to brownish solid |
| 3. Carboxylation | 1-Naphthylamine | 4-Amino-1-naphthoic acid | 187.19 | 26.21 | 40-60* | Off-white to light brown solid |
| 4. Esterification | 4-Amino-1-naphthoic acid | This compound | 201.22 | 20.12 | 85-95 | White to off-white solid |
*The yield for the carboxylation step is highly dependent on the chosen method and requires significant optimization.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Conclusion
This technical guide has outlined a viable multi-step synthesis for this compound. While the individual reactions are based on well-established organic chemistry principles, the overall pathway, particularly the carboxylation step, may require further research and optimization to achieve high yields and purity. The provided protocols serve as a strong foundation for researchers and drug development professionals to produce this valuable chemical intermediate for their specific applications. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory setting.
Spectroscopic Profile of Methyl 4-amino-1-naphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-1-naphthoate, a key chemical intermediate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of spectroscopy and data from analogous compounds. The information herein serves as a robust reference for the identification and characterization of this compound in a laboratory setting.
Molecular Structure and Properties
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IUPAC Name: Methyl 4-amino-1-naphthalenecarboxylate
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Molecular Formula: C₁₂H₁₁NO₂[1]
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Molecular Weight: 201.22 g/mol [1]
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CAS Number: 157252-24-9
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups (aromatic amine, methyl ester, and naphthalene ring) and comparison with spectroscopic data of similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Aromatic H |
| ~ 7.8 - 8.0 | d | 1H | Aromatic H |
| ~ 7.4 - 7.6 | m | 2H | Aromatic H |
| ~ 7.0 - 7.2 | d | 1H | Aromatic H |
| ~ 6.7 - 6.9 | d | 1H | Aromatic H |
| ~ 4.0 (broad s) | s | 2H | -NH₂ |
| ~ 3.9 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (ester) |
| ~ 145 | Aromatic C-NH₂ |
| ~ 132 | Aromatic C |
| ~ 130 | Aromatic C |
| ~ 128 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 125 | Aromatic CH |
| ~ 124 | Aromatic C |
| ~ 122 | Aromatic CH |
| ~ 108 | Aromatic CH |
| ~ 52 | -OCH₃ |
Note: The chemical shifts for the aromatic protons and carbons are estimations and the actual spectrum may show more complex splitting patterns due to coupling between adjacent protons.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~ 1710 | Strong | C=O stretch (ester) |
| 1620 - 1580 | Medium to Strong | C=C stretch (aromatic ring) |
| ~ 1520 | Medium to Strong | N-H bend (primary amine) |
| 1300 - 1000 | Strong | C-O stretch (ester) |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 201 | [M]⁺˙ (Molecular ion) |
| 170 | [M - OCH₃]⁺ |
| 142 | [M - COOCH₃]⁺ |
| 115 | [C₉H₇]⁺ (Naphthyl fragment) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
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¹H NMR Acquisition:
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a one-dimensional proton spectrum using a standard pulse sequence.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
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Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty ATR crystal.
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Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable volatile solvent and using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Electron ionization (EI) is also common for volatile compounds.
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Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.
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Data Acquisition:
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Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
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The instrument will detect the m/z ratio of the molecular ion and any fragment ions produced.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to Methyl 4-amino-1-naphthoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-1-naphthoate is a valuable chemical intermediate, belonging to the family of aminonaphthoic acid esters. While not extensively studied for its own biological activities, its structural motif is a key component in a variety of compounds with significant pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, serving as a resource for researchers in medicinal chemistry and drug discovery. The document details historical synthetic routes to the parent acid, outlines a robust experimental protocol for its synthesis and esterification, and explores the biological relevance of the broader class of naphthoquinone and aminonaphthoic acid derivatives.
Discovery and History
The journey to this compound begins with its parent compound, 4-amino-1-naphthoic acid. The pioneering work on the synthesis of aminonaphthoic acids was conducted in the late 19th century. Notably, in 1895, Friedländer and Weisberg first described the synthesis of 4-amino-1-naphthoic acid. Their approach involved the reduction of 4-nitro-1-naphthoic acid. This foundational work laid the groundwork for the preparation of a variety of substituted naphthalene derivatives.
The ester, this compound, is a logical and synthetically accessible derivative of this parent acid. Its primary role in the scientific literature has been as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The esterification of the carboxylic acid to its methyl ester enhances its utility in organic synthesis by protecting the carboxylic acid functionality and modifying its solubility and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent acid are presented in Table 1.
| Property | This compound[1] | 4-Amino-1-naphthoic acid |
| CAS Number | 157252-24-9 | 32018-87-4 |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₁H₉NO₂ |
| Molecular Weight | 201.22 g/mol | 187.19 g/mol |
| Appearance | Not specified (likely a solid) | Not specified (likely a solid) |
| Purity (typical) | Min. 95% | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process: the synthesis of the parent 4-amino-1-naphthoic acid, followed by its esterification.
Synthesis of 4-Amino-1-naphthoic Acid
A common and historically relevant method for the synthesis of 4-amino-1-naphthoic acid is the reduction of 4-nitro-1-naphthoic acid.
Experimental Protocol: Reduction of 4-Nitro-1-naphthoic Acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1-naphthoic acid in a suitable solvent such as ethanol or acetic acid.
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Reduction: Add a reducing agent. Common choices include metals in acidic media (e.g., tin and hydrochloric acid, or iron and acetic acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). For a laboratory-scale synthesis, a metal/acid combination is often practical. Add the metal (e.g., tin powder) portion-wise to the stirred solution of the nitro compound.
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Heating: Gently heat the reaction mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, filter the reaction mixture to remove any remaining metal. If an acidic work-up was used, neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the amino acid.
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Purification: Collect the precipitated 4-amino-1-naphthoic acid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Synthesis of this compound
The most common method for the esterification of an amino acid is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 4-Amino-1-naphthoic Acid
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Reaction Setup: Suspend 4-amino-1-naphthoic acid in an excess of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution.
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Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
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Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
A general workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Role as a Synthetic Intermediate and Biological Context
While direct biological studies on this compound are scarce, its significance lies in its role as a versatile scaffold in the synthesis of biologically active molecules. The aminonaphthoic acid core is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a range of therapeutic applications.
The broader class of naphthoquinones , which share the naphthalene core, are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. These activities are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. This can induce apoptosis and other forms of cell death.
Derivatives of aminonaphthoic acids have also been explored as potential therapeutic agents. For instance, various substituted anilino-naphthoquinones have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
The following diagram illustrates a generalized mechanism by which some naphthoquinone derivatives, potential downstream products from this compound, can induce apoptosis.
References
Potential Research Applications of Methyl 4-amino-1-naphthoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-1-naphthoate is a versatile organic compound characterized by a naphthalene core substituted with both an amino and a methyl ester group.[1] Its structural similarity to biologically active naphthoquinones and fluorescent naphthalimides suggests significant potential across various research domains. This technical guide consolidates the available information on this compound and explores its prospective applications in medicinal chemistry, bioimaging, and materials science, drawing parallels from closely related compounds. While direct research on this specific molecule is limited, this document aims to provide a foundational resource for researchers by detailing potential synthetic routes, experimental protocols for biological evaluation, and illustrating key concepts through signaling pathways and experimental workflow diagrams.
Introduction
The naphthalene scaffold is a cornerstone in the development of functional molecules, ranging from pharmaceuticals to dyes.[2] this compound, with its amino and methyl ester functionalities, presents a unique platform for chemical modification and derivatization. The amino group can serve as a key site for forming amides, sulfonamides, and other derivatives, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further conjugation. This bifunctionality makes it a valuable intermediate in organic synthesis.
The core structure is closely related to 4-amino-1-naphthol and various aminonaphthoquinones, a class of compounds renowned for their potent biological activities, including anticancer and antimicrobial properties. Furthermore, the naphthalene ring system is the basis for many fluorescent probes, suggesting that this compound could be a precursor for developing novel imaging agents. This guide will delve into these potential applications, providing theoretical frameworks and practical methodologies for researchers to explore the utility of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| CAS Number | 157252-24-9 | [1] |
| Appearance | Solid (predicted) | |
| Purity | Min. 95% (as supplied by some vendors) | [1] |
Potential Research Applications
Based on the activities of structurally similar compounds, this compound holds promise in several key research areas.
Anticancer Drug Discovery
The 1,4-naphthoquinone scaffold, which can be conceptually derived from the oxidation of the aminonaphthol core related to this compound, is a well-established pharmacophore in anticancer drug design. Derivatives of 2-amino-1,4-naphthoquinone have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many naphthoquinones involves the induction of apoptosis.
A potential research application would be the synthesis of a library of amide or sulfonamide derivatives of this compound and the evaluation of their cytotoxic and apoptotic activity.
Potential Signaling Pathway for Apoptosis Induction by Naphthoquinone Derivatives
Caption: Proposed apoptotic pathway initiated by naphthoquinone derivatives.
While no specific cytotoxicity data for this compound is currently available, Table 2 presents the IC₅₀ values of some related 2-amino-1,4-naphthoquinone-benzamide derivatives against various cancer cell lines to provide a comparative context for potential research.
| Compound | MDA-MB-231 (μM) | SUIT-2 (μM) | HT-29 (μM) | Reference |
| 5e | 0.4 | 1.8 | 0.5 | [3] |
| 5l | 0.4 | 3.2 | 1.1 | [3] |
| Cisplatin | 31.5 | 1.2 | 25.4 | [3] |
Antimicrobial Agent Development
Derivatives of 1,4-naphthoquinone are also known to possess significant antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to generate reactive oxygen species and interfere with cellular respiration. This compound could serve as a starting material for the synthesis of novel antimicrobial compounds.
Fluorescent Probe and Bio-imaging
The naphthalimide scaffold, which shares the naphthalene core, is a well-known fluorophore used in the development of fluorescent probes for bio-imaging. These probes are designed to detect specific analytes, enzymes, or changes in the cellular microenvironment. Given its structural similarity, this compound could be a precursor for novel fluorescent probes. The amino group provides a convenient handle for attaching recognition moieties or environmentally sensitive groups.
Workflow for Developing a Fluorescent Probe
Caption: General workflow for developing a fluorescent probe from a core scaffold.
Experimental Protocols
The following are example experimental protocols adapted from literature on closely related compounds. These should be considered as a starting point and would require optimization for this compound.
Example Synthesis of an Amide Derivative
This protocol is adapted from the synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives.[3]
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Preparation of the Carboxylic Acid: Dissolve this compound in a suitable solvent (e.g., methanol/water mixture). Add an excess of a base like sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 4-amino-1-naphthoic acid. Filter, wash with water, and dry the product.
-
Amide Coupling: To a solution of the synthesized 4-amino-1-naphthoic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir for a few minutes, then add the desired amine. Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Flow of Amide Synthesis
References
The Biological Versatility of Naphthoquinone Scaffolds: A Technical Overview of 4-Amino-1-Naphthoate Analogues and Their Derivatives
A comprehensive review for researchers, scientists, and drug development professionals on the burgeoning field of substituted naphthoquinones, with a focus on the biological activities of 4-amino-1-naphthoate and related derivatives. This document synthesizes current knowledge on their anticancer, antimicrobial, and enzyme-inhibiting properties, providing available quantitative data, detailed experimental protocols, and conceptual diagrams of relevant biological pathways and workflows.
Introduction
The naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among these, derivatives of 4-amino-1-naphthoate are of growing interest due to their potential as therapeutic agents. While direct and extensive research on the biological activity of "Methyl 4-amino-1-naphthoate" derivatives is limited in publicly available literature, this guide provides an in-depth look at the closely related and extensively studied 1,4-naphthoquinone derivatives. The insights from these analogues offer a strong predictive framework for the potential bioactivities of this compound derivatives and serve as a valuable resource for guiding future research and development in this area. This technical paper will delve into the synthesis, biological evaluation, and mechanistic aspects of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potentials.
Anticancer Activity
Substituted 1,4-naphthoquinones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key enzymes involved in cell cycle regulation and signal transduction.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 1,4-naphthoquinone derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| m-acetylphenylamino-1,4-naphthoquinone (8) | HepG2 (Liver) | 4.758 | [1] |
| HuCCA-1 (Cholangiocarcinoma) | 2.364 | [1] | |
| A549 (Lung) | 12.279 | [1] | |
| Compound 11 | HepG2 (Liver) | 1.55 | [2] |
| HuCCA-1 (Cholangiocarcinoma) | 0.15 | [2] | |
| A549 (Lung) | 0.25 | [2] | |
| MOLT-3 (Leukemia) | 0.35 | [2] | |
| Compound 14 | MCF-7 (Breast) | 15 | [3][4] |
| 2-hydroxy-3-farnesyl-1,4-naphthoquinone (11a) | HT-29 (Colon) | 0.84 (72h) | [5] |
| SW480 (Colon) | 1.25 (72h) | [5] | |
| HepG2 (Liver) | 1.55 (72h) | [5] | |
| HL60 (Leukemia) | 0.45 (72h) | [5] | |
| MCF-7 (Breast) | 1.88 (72h) | [5] | |
| Aminobenzylnaphthol Derivative (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 (72h) | [6] |
| Aminobenzylnaphthol Derivative (MMZ-140C) | HT-29 (Colon) | 11.55 (72h) | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Naphthoquinone derivatives have also shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often linked to the disruption of cellular respiration and the generation of reactive oxygen species.
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of various 1,4-naphthoquinone derivatives, presented as Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [7] |
| Staphylococci, Streptococci, Bacilli | 20 mm inhibition zone at 50 µg/mL | [7] | |
| Naphthazarin | Staphylococcus aureus | 30-125 | [7] |
| 2,3-diamino-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [7] |
| Phenylamino-phenylthio Naphthoquinone Derivatives (5a, 5f, 5x) | Staphylococcus aureus | 15.6 - 500 | [1] |
| Escherichia coli | 15.6 - 500 | [1] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition
Several 1,4-naphthoquinone derivatives have been identified as potent inhibitors of various enzymes that play critical roles in disease pathogenesis. This inhibitory activity contributes significantly to their therapeutic potential.
Key Enzyme Targets and Inhibitory Data
| Enzyme Target | Compound Class/Example | Inhibition Data | Reference |
| MKK7 (Mitogen-activated protein kinase kinase 7) | 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid (Compound 7) | Kd = 230 nM | [8] |
| Cdc25A and Cdc25B (Cell division cycle 25 phosphatases) | Plumbagin and sulfur-containing derivatives | Potent inhibitors | [8] |
| Proteasome (β1 and β5 subunits) | Amino acid derivatives linked to a naphthoquinone | IC50 values in the sub-µM range | [9] |
| DNA Topoisomerase I | 6-acyl-5,8-dimethoxy-1,4-naphthoquinones | Potent inhibition | [10] |
Experimental Protocols
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing enzyme inhibition using a spectrophotometric method, which is applicable to many enzymes where the reaction produces a change in absorbance.
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme, the enzyme solution, the substrate solution, and a solution of the inhibitor at various concentrations.
-
Assay Reaction: In a cuvette or a microplate well, combine the buffer, the enzyme solution, and the inhibitor solution. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer or microplate reader. The rate of the reaction is proportional to the change in absorbance per unit time.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Hypothetical signaling pathway for the anticancer activity of naphthoquinones.
Conclusion and Future Directions
The existing body of research strongly supports the potential of 1,4-naphthoquinone derivatives as a versatile scaffold for the development of novel therapeutic agents. The data on anticancer, antimicrobial, and enzyme-inhibitory activities of these compounds provide a solid foundation for future investigations into the more specific class of this compound derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways affected by these specific compounds will be crucial for their optimization as drug candidates. The detailed experimental protocols and compiled data in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising compounds from the laboratory to clinical applications.
References
- 1. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Lipophilic 1,4-Naphthoquinone Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naphthazarin derivatives (IV): synthesis, inhibition of DNA topoisomerase I and cytotoxicity of 2- or 6-acyl-5,8-dimethoxy-1, 4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-amino-1-naphthoate: A Versatile Scaffold for Drug Discovery and Chemical Biology
An In-depth Technical Guide
Abstract
Methyl 4-amino-1-naphthoate is a versatile small molecule scaffold possessing a unique combination of a naphthalene core, an amino group, and a methyl ester functionality. This arrangement of functional groups provides a rich platform for chemical modification, enabling the synthesis of a diverse range of derivatives with significant potential in drug discovery and as chemical probes. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of the this compound core, with a particular focus on its emerging role in the development of kinase inhibitors and fluorescent probes. Detailed experimental protocols and data are presented to facilitate its use by researchers, scientists, and drug development professionals.
Introduction
The naphthalene ring system is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The introduction of an amino group and a methyl ester at the 1- and 4-positions of the naphthalene core, as in this compound, creates a molecule with distinct regions for chemical derivatization. The aromatic core provides a rigid framework for orienting substituents, while the amino group serves as a key site for amide bond formation, alkylation, and other modifications. The methyl ester offers a handle for hydrolysis to the corresponding carboxylic acid or for transesterification. These features make this compound an attractive starting point for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthesis and Chemical Properties
This compound can be readily synthesized from its corresponding carboxylic acid, 4-amino-1-naphthoic acid, through Fischer esterification. This reaction typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Chemical Properties:
The chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| CAS Number | 157252-24-9 | [1] |
| Appearance | Off-white to yellow powder | |
| Solubility | Soluble in methanol, ethanol, DMSO |
Spectroscopic Data
Spectroscopic Data of 4-Amino-1-naphthoic acid:
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is available and shows characteristic aromatic proton signals. |
| ¹³C NMR | The carbon NMR spectrum is available. |
| IR | The infrared spectrum shows characteristic peaks for the amino and carboxylic acid functional groups. |
| Mass Spec | The mass spectrum confirms the molecular weight of the compound. |
Applications in Drug Discovery and Chemical Biology
The versatile nature of the this compound scaffold has led to its exploration in various areas of drug discovery and chemical biology.
Kinase Inhibitors
Derivatives of the anilino-1,4-naphthoquinone scaffold, which is structurally related to this compound, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The general structure of these inhibitors allows for substitution on the anilino ring, which can be introduced via N-acylation or N-arylation of the amino group of this compound.
EGFR Signaling Pathway and Inhibition:
EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[2][3] This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[4][5] These pathways ultimately promote cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6][7] Small molecule inhibitors, often based on scaffolds like anilino-1,4-naphthoquinone, act by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and blocking downstream signaling.[5][6][8]
Fluorescent Probes
The naphthalene core of this compound is inherently fluorescent. The amino group at the 4-position can act as an electron-donating group, leading to intramolecular charge transfer (ICT) upon photoexcitation. This property makes the scaffold a promising starting point for the development of fluorescent probes. By attaching recognition moieties to the amino group or other positions on the naphthalene ring, probes can be designed to respond to specific analytes or changes in the microenvironment with a detectable change in their fluorescence properties.
Antimicrobial Agents
Naphthoquinone derivatives have a long history as antimicrobial agents. The core structure of this compound can be readily converted to a 1,4-naphthoquinone through oxidation. Subsequent derivatization of the amino group can lead to the generation of compounds with potent antibacterial and antifungal activities.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the Fischer esterification of 4-amino-1-naphthoic acid.
Materials:
-
4-Amino-1-naphthoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-amino-1-naphthoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
In Vitro EGFR Kinase Assay
This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compounds, EGFR kinase, and the poly(Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and chemical biology. Its straightforward synthesis and the presence of multiple functional handles allow for the creation of diverse molecular architectures. The demonstrated potential of its derivatives as kinase inhibitors, particularly against EGFR, highlights its significance in the development of novel anticancer therapeutics. Furthermore, its inherent fluorescent properties make it an attractive scaffold for the design of sophisticated chemical probes. This technical guide provides a foundation for researchers to explore and exploit the full potential of the this compound core in their scientific endeavors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: Methyl 4-Aminonaphthalene-1-carboxylate (CAS Number: 157252-24-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of methyl 4-aminonaphthalene-1-carboxylate, a naphthalene derivative with potential utility in pharmaceutical research and development. While specific biological activity and mechanistic studies on this particular compound are not extensively documented in publicly available literature, this guide extrapolates from research on structurally similar naphthalene derivatives to highlight its potential areas of interest.
Core Properties and Data
Methyl 4-aminonaphthalene-1-carboxylate is an aromatic ester with the chemical formula C₁₂H₁₁NO₂. The presence of the naphthalene core, a primary amine, and a methyl ester group suggests its potential as a versatile chemical intermediate and a scaffold for the synthesis of more complex molecules with diverse biological activities. Naphthalene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Table 1: Physicochemical Properties of Methyl 4-Aminonaphthalene-1-carboxylate
| Property | Value | Source/Notes |
| CAS Number | 157252-24-9 | |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| Appearance | Not explicitly documented; likely a solid at room temperature based on similar compounds. | |
| Melting Point | Not explicitly documented. | For comparison, the related 4-Aminonaphthalene-1-sulfonic acid has a melting point of 240-241 °C.[1] |
| Boiling Point | Not explicitly documented. | |
| Solubility | Not explicitly documented. | Naphthalene derivatives show variable solubility depending on their functional groups. |
| pKa | Not explicitly documented. |
Synthesis
A common and established method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol.
Experimental Protocol: Fischer Esterification of 4-Aminonaphthalene-1-carboxylic Acid
This protocol is a generalized procedure based on the Fischer esterification reaction and would require optimization for the specific synthesis of methyl 4-aminonaphthalene-1-carboxylate.[2][3]
Materials:
-
4-Aminonaphthalene-1-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst (e.g., TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask, suspend 4-aminonaphthalene-1-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude methyl 4-aminonaphthalene-1-carboxylate can be purified by recrystallization or column chromatography.
Potential Uses and Biological Activities
While specific biological data for methyl 4-aminonaphthalene-1-carboxylate is sparse, the broader class of naphthalene derivatives has been extensively investigated for various therapeutic applications. This compound could serve as a valuable starting material or a core scaffold in the development of novel drugs.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of naphthalene derivatives.[4][5][6] These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The mechanism of action for some derivatives involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell survival. For instance, some aminobenzylnaphthols have shown proapoptotic properties and are suggested to act by inhibiting kinases like CDK2.[4]
Antimicrobial Activity
Naphthalene-based compounds have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[7][8][9] The planar aromatic structure of the naphthalene ring is thought to facilitate intercalation with microbial DNA or interaction with key enzymes, leading to the inhibition of microbial growth.
Enzyme Inhibition
The structural features of methyl 4-aminonaphthalene-1-carboxylate make it a candidate for investigation as an enzyme inhibitor. The naphthalene moiety can engage in hydrophobic interactions within enzyme active sites, while the amino and ester groups can form hydrogen bonds or other polar interactions. For example, various naphthalene derivatives have been studied as inhibitors of enzymes like monoamine oxidase and cholinesterases.[10][11]
Experimental Assays for Biological Evaluation
To assess the potential biological activity of methyl 4-aminonaphthalene-1-carboxylate, a series of in vitro assays would be necessary.
Anticancer Activity Assays
MTT Assay for Cytotoxicity: This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of methyl 4-aminonaphthalene-1-carboxylate and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antimicrobial Activity Assays
Broth Microdilution for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a serial dilution of methyl 4-aminonaphthalene-1-carboxylate in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
Methyl 4-aminonaphthalene-1-carboxylate represents a chemical entity with significant potential for further investigation in the field of drug discovery and development. While direct evidence of its biological activity is limited, its structural similarity to other bioactive naphthalene derivatives suggests that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of this compound, encouraging further research to elucidate its specific properties and potential applications.
References
- 1. 4-Aminonaphthalene-1-sulfonic acid for synthesis 84-86-6 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for Methyl 4-amino-1-naphthoate synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of Methyl 4-amino-1-naphthoate, a valuable building block in medicinal chemistry and materials science. The described method utilizes a classic Fischer esterification of 4-amino-1-naphthoic acid with methanol in the presence of a catalytic amount of sulfuric acid. This protocol offers a straightforward and efficient route to the desired product. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided to visualize the experimental process.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds and functional materials. The presence of both an aromatic amine and a methyl ester on the naphthalene scaffold allows for diverse chemical modifications, making it a versatile synthon in drug discovery and organic electronics. The protocol outlined below describes a reliable method for the preparation of this compound from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via the Fischer esterification of 4-amino-1-naphthoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester product.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Amino-1-naphthoic acid | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
pH paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-naphthoic acid (5.0 g, 26.7 mmol).
-
Addition of Reagents: Add anhydrous methanol (50 mL) to the flask. Stir the suspension to ensure the starting material is well-dispersed.
-
Acid Catalysis: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the reaction mixture while stirring. The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL). Stir until the effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Value |
| Mass of 4-Amino-1-naphthoic acid | 5.0 g |
| Moles of 4-Amino-1-naphthoic acid | 26.7 mmol |
| Volume of Methanol | 50 mL |
| Volume of Sulfuric Acid | 1.0 mL |
| Reaction Time | 4-6 hours |
| Reaction Temperature | ~65 °C (Reflux) |
| Theoretical Yield | 5.37 g |
| Expected Purity (after purification) | >98% |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Methanol and dichloromethane are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, ester carbonyl).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
This detailed protocol provides a reliable method for the synthesis of this compound, suitable for use in various research and development settings.
Application Notes and Protocols: Methyl 4-amino-1-naphthoate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1-naphthoate is a naphthalene derivative that holds potential as a fluorescent probe for various research and drug development applications. Its core structure, featuring an amino group and a naphthalene ring system, is characteristic of fluorophores that exhibit sensitivity to their local environment. While specific data for this compound is not extensively available in published literature, its structural similarity to other 4-amino-naphthalene derivatives, such as 4-amino-1,8-naphthalimides, suggests it may possess valuable solvatochromic and fluorescent properties. This document provides an overview of the anticipated characteristics of this compound as a fluorescent probe, along with generalized protocols for its potential application based on the behavior of analogous compounds.
Physicochemical Properties
The basic chemical information for this compound is summarized below.
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 157252-24-9 |
| Description | Versatile small molecule scaffold |
Anticipated Photophysical Properties
Based on studies of structurally similar 4-amino-naphthalene derivatives, the following photophysical properties can be anticipated for this compound. It is crucial to experimentally verify these properties for the specific compound.
| Parameter | Anticipated Characteristic | Factors of Influence |
| Excitation Wavelength (λex) | Expected in the UV-A to near-visible range (approx. 350-420 nm). | Solvent polarity, pH, and binding to target molecules. |
| Emission Wavelength (λem) | Expected in the visible range (approx. 450-550 nm). | Highly sensitive to solvent polarity (solvatochromism). A bathochromic (red) shift is expected with increasing solvent polarity. |
| Stokes Shift | A significant Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio. | Dependent on the extent of intramolecular charge transfer (ICT) in the excited state. |
| Quantum Yield (ΦF) | Variable; expected to be higher in non-polar environments and lower in polar, protic solvents. | Solvent polarity, temperature, and presence of quenchers. |
| Fluorescence Lifetime (τ) | Likely to be in the nanosecond range. | Can be influenced by the local environment and binding events. |
Potential Applications
Given its structural motifs, this compound could be a valuable tool in the following areas:
-
Sensing Metal Ions: The amino and ester groups could potentially act as a chelation site for various metal ions. Binding of a metal ion would likely perturb the electronic structure of the molecule, leading to a change in its fluorescence properties ("turn-on" or "turn-off" sensing).
-
Bioimaging: The sensitivity of its fluorescence to the polarity of the microenvironment makes it a candidate for imaging lipid droplets, membranes, or other hydrophobic regions within cells.
-
Drug-Molecule Interaction Studies: Changes in the fluorescence of this compound upon interaction with a target protein or nucleic acid could be used to study binding events and determine binding constants.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Note: These are starting points and will require optimization for specific applications.
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the fundamental fluorescence properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable solvent like DMSO or ethanol.
-
Working Solution Preparation: Prepare dilute working solutions (e.g., 1-10 µM) in the various solvents to be tested. Ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum for each solution to determine the maximum absorption wavelength (λ_abs_).
-
Fluorescence Spectroscopy:
-
Record the emission spectrum for each solution by exciting at the determined λ_abs_. Identify the maximum emission wavelength (λ_em_).
-
Record the excitation spectrum for each solution by setting the emission monochromator to the determined λ_em_.
-
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Analysis: Tabulate the λ_abs_, λ_em_, Stokes shift (λ_em_ - λ_abs_), and quantum yield for each solvent. Plot the Stokes shift against the solvent polarity function (Lippert-Mataga plot) to assess the solvatochromic behavior.
Visualizations
Logical Workflow for Probe Characterization
Caption: Workflow for Characterizing a Novel Fluorescent Probe.
Protocol 2: Screening for Metal Ion Sensing
Objective: To evaluate the potential of this compound as a fluorescent sensor for various metal ions.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Aqueous or alcoholic solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Prepare Probe Solution: Dilute the this compound stock solution in the buffer to a final concentration of e.g., 10 µM.
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution alone.
-
Addition of Metal Ions: To separate cuvettes containing the probe solution, add a small aliquot of each metal ion stock solution to a final concentration of, for example, 100 µM.
-
Fluorescence Measurement after Addition: After a short incubation period (e.g., 5-10 minutes), record the fluorescence emission spectrum for each mixture.
-
Data Analysis: Compare the fluorescence intensity and/or emission maximum of the probe in the presence and absence of each metal ion. A significant change indicates a potential sensing capability.
-
Further Titration (for promising candidates): For metal ions that induce a significant change, perform a titration experiment by adding increasing concentrations of the metal ion to the probe solution and recording the fluorescence spectrum at each concentration. This allows for the determination of the binding stoichiometry and binding constant.
Signaling Pathway for Metal Ion Detection
Caption: Potential Mechanism for Metal Ion Sensing.
Protocol 3: Cellular Imaging (General Guideline)
Objective: To assess the utility of this compound for imaging subcellular structures.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Live cells grown on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency for imaging.
-
Probe Loading: Dilute the this compound stock solution in cell culture medium to a final concentration in the range of 1-10 µM.
-
Incubation: Remove the old medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with warm PBS or fresh culture medium to remove excess probe.
-
Imaging: Mount the coverslip on a slide with a drop of PBS or image the dish directly using a fluorescence microscope. Use an excitation source and emission filter appropriate for the anticipated spectral properties of the probe.
-
Co-localization (Optional): To identify the stained organelles, co-stain the cells with commercially available organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, Nile Red for lipid droplets).
Experimental Workflow for Cellular Imaging
Caption: Workflow for Cellular Imaging with a Fluorescent Probe.
Conclusion
This compound presents an interesting scaffold for the development of novel fluorescent probes. While detailed characterization is pending in the scientific literature, its structural features suggest promising applications in sensing and bioimaging. The protocols and information provided herein offer a foundational framework for researchers to begin exploring the potential of this compound. It is imperative that thorough experimental validation of its photophysical properties and sensing capabilities be conducted to fully realize its utility as a fluorescent probe.
Application Note: HPLC Analysis of Methyl 4-amino-1-naphthoate Following Pre-Column Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-amino-1-naphthoate is a chemical intermediate that can be analyzed by High-Performance Liquid Chromatography (HPLC). As a primary aromatic amine, its detection sensitivity can be significantly enhanced through derivatization, particularly when using fluorescence detection.[1][2] This application note provides a detailed protocol for the derivatization of this compound to allow for sensitive quantification by HPLC. Pre-column derivatization chemically modifies the analyte before it enters the HPLC column, a technique widely used to improve the chromatographic properties and detectability of various compounds.[3][4]
Two common and effective derivatizing agents for primary amines are o-phthalaldehyde (OPA) and dansyl chloride (DNS-Cl).[1][2][4] OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][5] Dansyl chloride reacts with primary and secondary amines under alkaline conditions to produce stable, fluorescent sulfonamide adducts.[1] This note will focus on the use of OPA for its rapid reaction time, but the principles can be adapted for other reagents.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of primary aromatic amines using pre-column derivatization with OPA. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 pmol |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pmol |
| Reproducibility (RSD%) | < 5% |
| Recovery | 90 - 105% |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (or another thiol like 3-mercaptopropionic acid)
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Hydrochloric acid
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. Mix well. This solution should be prepared fresh daily and protected from light.
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired analytical range (e.g., 0.1 - 10 µg/mL).
Sample Preparation
For samples containing this compound, dissolve a known quantity of the sample in methanol to achieve a concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary. Filter the final solution through a 0.45 µm syringe filter before derivatization.
Pre-Column Derivatization Procedure
-
In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 400 µL of the OPA derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.[1] The reaction is rapid, and the resulting derivative is stable for a limited time, so consistent timing is crucial for reproducibility.
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.
HPLC Analysis Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the derivatized analyte.
-
Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Fluorescence Detector Wavelengths: Excitation: 340 nm, Emission: 455 nm.[1]
Visualizations
Derivatization and Analysis Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Experimental workflow for HPLC analysis.
Derivatization Reaction of this compound with OPA
The diagram below shows the chemical reaction between this compound and o-phthalaldehyde (OPA) in the presence of a thiol (R-SH).
Caption: OPA derivatization reaction.
References
Application Notes and Protocols for the Polymerization of Methyl 4-amino-1-naphthoate
These protocols provide detailed methodologies for incorporating Methyl 4-amino-1-naphthoate, a versatile aromatic amine, into polymeric structures. The resulting polymers, featuring naphthalene moieties, are of interest for applications in materials science and drug development due to their unique electronic and photophysical properties.[1][2] Two primary methods are detailed: direct oxidative polymerization to form a poly(naphthylamine) derivative and condensation polymerization to incorporate the monomer into a polyamide backbone.
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) via chemical oxidative polymerization. The amino group of the monomer is oxidized, leading to the formation of a conjugated polymer backbone. This method is adapted from established procedures for the polymerization of 1-naphthylamine.[3][4]
Experimental Protocol
-
Monomer Solution Preparation: Dissolve this compound in an acidic aqueous solution (e.g., 1M HCl) with vigorous stirring until fully dissolved. The acidic medium helps to protonate the amine, increasing its solubility and facilitating the polymerization process.[3]
-
Initiator Solution Preparation: Separately, prepare a solution of an oxidizing agent, such as ammonium peroxydisulfate (APS), in the same acidic solvent.[3][4]
-
Polymerization Reaction: Cool the monomer solution in an ice bath (0-5°C). Add the APS solution dropwise to the stirred monomer solution over a period of 20-30 minutes.[4] A color change in the mixture, often to a dark blue or purple, indicates the onset of polymerization.[3]
-
Reaction Completion & Purification: Continue stirring the reaction mixture for several hours (e.g., 3-6 hours) at low temperature, then allow it to stand at room temperature for approximately 12 hours to ensure complete polymerization.[3] The resulting polymer precipitate is collected by filtration.
-
Washing: Purify the polymer by washing it multiple times with deionized water and ethanol to remove unreacted monomer, oxidant, and oligomeric byproducts.[3][4]
-
Drying: Dry the purified polymer product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Quantitative Data: Reaction Parameters
| Parameter | Value/Condition | Purpose | Citation |
| Monomer | This compound | Polymer precursor | |
| Solvent | 1M Hydrochloric Acid (HCl) | Solubilize monomer, facilitate reaction | [3] |
| Oxidant | Ammonium Peroxydisulfate (APS) | Initiate polymerization | [3] |
| Monomer Concentration | 0.5 - 1.0 M | Affects molecular weight and yield | [3] |
| Oxidant/Monomer Ratio | 1:1 (molar) | Controls polymerization rate and yield | [3] |
| Temperature | 0 - 5°C (addition), 25°C (stirring) | Control reaction kinetics, prevent over-oxidation | |
| Reaction Time | 3-6 hours (stirring), 12 hours (standing) | Ensure high degree of polymerization | [3] |
Characterization
-
FTIR Spectroscopy: To confirm the polymerization, look for the appearance of bands corresponding to the polymer backbone, such as benzoid and quinonoid ring vibrations, and the reduction or shifting of the N-H stretching vibration from the primary amine monomer.[1][3]
-
UV-Vis Spectroscopy: To analyze the electronic properties. The spectrum of the polymer should show characteristic π–π* transitions of the conjugated system.[2][3]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[4]
Experimental Workflow: Oxidative Polymerization
Caption: Workflow for chemical oxidative polymerization.
Protocol 2: Incorporation into Polyamides via Condensation Polymerization
This protocol allows for the incorporation of this compound as a pendant group or chain terminator within a polyamide structure. This is achieved by co-polymerizing it with a difunctional aromatic diamine and a difunctional acyl chloride. The monofunctional nature of this compound will control the molecular weight and introduce the naphthyl moiety into the final polymer.
Experimental Protocol
-
Monomer Solution: In a three-necked flask under a nitrogen atmosphere, dissolve the difunctional diamine (e.g., 4,4'-oxydianiline) and this compound in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) containing anhydrous calcium chloride (CaCl2).[5] Add a base such as pyridine to act as an acid scavenger.
-
Acyl Chloride Addition: Cool the solution to 0°C and slowly add the difunctional acyl chloride (e.g., terephthaloyl chloride) as a solid or solution in the same solvent. The reaction is exothermic.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 80-100°C) for several hours to ensure the formation of high molecular weight polymer.[5]
-
Precipitation and Washing: Precipitate the resulting polyamide by pouring the viscous reaction solution into a non-solvent like ethanol or water.[5]
-
Purification: Filter the polymer and wash it thoroughly with water and ethanol to remove the solvent, salts, and any unreacted monomers.[5]
-
Drying: Dry the final polyamide product in a vacuum oven at 80-100°C.
Quantitative Data: Reaction Parameters
| Component | Role | Molar Ratio Example | Rationale | Citation |
| Difunctional Diamine | Monomer (Backbone) | 0.95 eq | Forms the main polymer chain | |
| This compound | Monomer (Pendant/End-Cap) | 0.10 eq | Controls MW, incorporates functionality | |
| Difunctional Acyl Chloride | Monomer (Backbone) | 1.00 eq | Reacts with amines to form amide links | [6] |
| Solvent | N-methyl-2-pyrrolidone (NMP) | Reaction medium | ||
| Salt | Anhydrous CaCl2 | Improves polymer solubility | [5] | |
| Base | Pyridine / Triphenyl Phosphite | Acid Scavenger / Condensing Agent | ||
| Temperature | 0°C to 100°C | Control reaction rate |
Note: The total molar equivalents of all amine-containing monomers should equal the molar equivalents of the acyl chloride monomer.
Characterization
-
FTIR Spectroscopy: Confirmation of amide bond formation (N-H stretch at ~3300 cm⁻¹, Amide I C=O stretch at ~1650 cm⁻¹, Amide II N-H bend at ~1550 cm⁻¹).
-
¹H NMR Spectroscopy: To confirm the incorporation of the naphthyl group by identifying its characteristic aromatic proton signals.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the resulting polyamide.[7]
-
Solubility Tests: Assess the solubility of the new polymer in various organic solvents, as the incorporation of bulky naphthalene groups can alter this property.[6]
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for polyamide synthesis.
Logical Pathway: Monomer to Polymer
The structure of this compound contains two key functional regions: the reactive primary amine and the stable naphthyl ester group. The choice of polymerization strategy directly targets the amine group to build different polymer architectures.
Caption: Logical flow from monomer to polymer type.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
Application Notes and Protocols for the Use of Methyl 4-amino-1-naphthoate in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 4-amino-1-naphthoate as a diazo component in the synthesis of azo dyes. The protocols and data presented are based on established methodologies for analogous naphthalene-based amines and serve as a detailed guide for the synthesis, characterization, and application of novel dyes.
Introduction
This compound is an aromatic amine containing a naphthalene core, making it a valuable precursor for the synthesis of azo dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (-N=N-). The color of the resulting dye is determined by the extended conjugated system of the aromatic rings linked by the azo bridge. By diazotizing the primary amino group of this compound and coupling it with various electron-rich aromatic compounds (coupling components), a wide spectrum of colors can be achieved. These dyes can find applications in textiles, printing, and potentially as functional dyes in biomedical research.
The general reaction for the synthesis of azo dyes from this compound involves a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Azo Coupling: The diazonium salt solution is then reacted with a coupling component, such as a phenol, naphthol, or an aromatic amine, to form the azo dye. The position of the coupling is directed by the activating groups on the coupling component.
Experimental Protocols
The following are detailed protocols for the synthesis of azo dyes using this compound.
General Protocol for Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound, which is the key intermediate for the azo coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
In a 250 mL beaker, suspend this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (50 mL).
-
Stir the suspension vigorously using a magnetic stirrer.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (0.011 mol) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution to ensure the diazotization is complete.
-
The resulting clear solution of the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.
General Protocol for Azo Coupling Reaction
This protocol outlines the coupling of the prepared diazonium salt with a suitable coupling component to synthesize the final azo dye. The example below uses 2-naphthol as the coupling component.
Materials:
-
Diazonium salt solution from Protocol 2.1
-
2-Naphthol (or other suitable coupling component)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate (optional, for pH adjustment)
-
Distilled Water
-
Ice
-
Buchner funnel and filter paper
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
In a 500 mL beaker, dissolve the coupling component (e.g., 2-naphthol, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (40 mL).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath with constant stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 2.1) to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C throughout the addition.
-
Adjust the pH of the reaction mixture to the optimal range for coupling (typically pH 5-6 for coupling with amines and pH 8-9 for coupling with phenols) by adding a saturated solution of sodium acetate or dilute sodium hydroxide as needed.[1]
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete coupling.[1]
-
The precipitated dye is then collected by vacuum filtration using a Buchner funnel.
-
Wash the collected dye precipitate with cold distilled water until the filtrate is colorless.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of azo dyes derived from naphthalene-based amines. These values can be used as a reference for dyes synthesized from this compound.
Table 1: Synthesis and Physical Properties of Naphthalene-Based Azo Dyes
| Diazo Component | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | λmax (nm) in DMF |
| 1-Aminonaphthalene | N,N-diethylaniline | Brown | 76 | 92-94 | 480 |
| 1-Aminonaphthalene | 4-Benzyloxy phenol | Dark Brown | 78 | 105-106 | 456 |
| 4-Aminoacetophenone | Phenol | Yellow | - | - | - |
| 4-Aminobenzenesulfonic acid | 1-Naphthol | - | - | - | - |
Data adapted from a study on naphthalene-based azo dyes.[1]
Table 2: Spectroscopic Data of a Representative Naphthalene-Based Azo Dye
| Spectroscopic Technique | Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | 3446 (O-H), 2928 (=C-H), 1592 (N=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.19 (s, 1H, OH), 8.13-7.06 (m, Ar-H), 5.17 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 152.1, 151.2, 147.0, 139.8, 137.7, 134.4, 131.7, 130.8, 128.9, 128.6, 128.2, 128.1, 127.7, 127.1, 126.3, 123.1, 122.9, 119.6, 113.1, 103.2, 70.3 |
Data for a dye synthesized from 1-aminonaphthalene and 4-benzyloxy phenol.[1]
Table 3: Fastness Properties of Naphthalene-Based Azo Dyes on Polyester Fibers
| Dye | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) |
| Dye 1 | 4-5 | 5 | 4 | 3-4 |
| Dye 2 | 4 | 4-5 | 4-5 | 4 |
| Dye 3 | 5 | 5-6 | 4 | 3-4 |
Rating scale: 1 (poor) to 5 (excellent). Data adapted from a study on naphthalene-based azo dyes.[1]
Visualizations
Signaling Pathway: General Synthesis of Azo Dyes
The following diagram illustrates the two-step chemical pathway for the synthesis of azo dyes from an aromatic amine.
Caption: General reaction pathway for azo dye synthesis.
Experimental Workflow for Azo Dye Synthesis and Characterization
This diagram outlines the logical workflow from starting materials to the final characterization of the synthesized azo dye.
Caption: Workflow for synthesis and analysis of azo dyes.
References
Application Notes and Protocols: Synthesis of Methyl 4-amino-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of Methyl 4-amino-1-naphthoate, a valuable intermediate in organic synthesis and drug discovery. Two primary synthetic routes are presented: Fischer Esterification of 4-amino-1-naphthoic acid and the reduction of Methyl 4-nitro-1-naphthoate.
Route 1: Fischer Esterification of 4-amino-1-naphthoic acid
This method involves the direct esterification of 4-amino-1-naphthoic acid with methanol in the presence of an acid catalyst.
Reaction Scheme:
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Route 2: Reduction of Methyl 4-nitro-1-naphthoate
This alternative route involves the reduction of the nitro group of commercially available Methyl 4-nitro-1-naphthoate to an amine.
Reaction Scheme:
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Methyl 4-nitro-1-naphthoate | 1 equivalent |
| Reducing Agent (Option 1) | |
| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | 3-5 equivalents |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room temperature to reflux |
| Reaction Time | 2-6 hours |
| Reducing Agent (Option 2) | |
| Hydrogen Gas (H2) | 1 atm (balloon) or higher pressure |
| Catalyst | Palladium on Carbon (Pd/C, 5-10 mol%) |
| Solvent | Methanol or Ethanol |
| Temperature | Room temperature |
| Reaction Time | 2-12 hours |
| Work-up & Purification | |
| Filtration (for Pd/C) | Through Celite |
| Basification (for SnCl2) | Saturated Sodium Bicarbonate or NaOH solution |
| Extraction Solvent | Ethyl acetate or Dichloromethane |
| Purification Method | Column Chromatography (Silica gel) |
Detailed Experimental Protocol (using Tin(II) Chloride)
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-nitro-1-naphthoate (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to basify the mixture (pH ~8-9). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with the reaction solvent.
-
Extract the filtrate with ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram
Application Notes and Protocols for the Quantification of Methyl 4-amino-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methyl 4-amino-1-naphthoate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Analysis have been compiled to ensure accurate and reproducible quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a reversed-phase HPLC method with UV detection for the determination of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
This compound reference standard
3. Preparation of Mobile Phase and Standards:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
-
Gradient Elution:
-
0-2 min: 90% A, 10% B
-
2-10 min: Gradient to 10% A, 90% B
-
10-12 min: Hold at 10% A, 90% B
-
12-13 min: Gradient back to 90% A, 10% B
-
13-15 min: Re-equilibration at 90% A, 10% B
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (HPLC)
| Parameter | Value |
| Retention Time | ~ 7.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Experimental Workflow for HPLC Analysis
Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For analytes with polar functional groups like this compound, derivatization is often required to improve volatility and chromatographic performance.
Experimental Protocol: GC-MS with Derivatization
This protocol describes a GC-MS method for the quantification of this compound following a derivatization step.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
This compound reference standard
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
3. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare standard solutions of this compound and the internal standard in the anhydrous solvent. For unknown samples, perform a suitable extraction to isolate the analyte.
-
Derivatization: To a dried aliquot of the standard or sample, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and the anhydrous solvent (e.g., 50 µL of acetonitrile).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized solution into the GC-MS.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.
5. Data Analysis:
-
Identify the derivatized this compound and the internal standard by their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the analyte in unknown samples using this calibration curve.
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Retention Time (derivatized) | ~ 12.8 min |
| Monitored Ions (m/z) | Dependent on derivatization |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95-105% |
Experimental Workflow for GC-MS Analysis
Workflow for the quantitative analysis of this compound by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with chromophores, such as this compound.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol details the direct quantification of this compound using a UV-Vis spectrophotometer.
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
2. Reagents and Standards:
-
Methanol (UV grade) or another suitable transparent solvent.
-
This compound reference standard.
3. Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the λmax.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to create a set of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the unknown samples.
-
4. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the unknown samples using the Beer-Lambert law and the calibration curve.
Quantitative Data Summary (UV-Vis Spectrophotometry)
| Parameter | Value |
| λmax | ~ 245 nm and ~320 nm |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.8 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 97-103% |
Logical Relationship for UV-Vis Quantification
Methyl 4-amino-1-naphthoate: A Versatile Scaffold for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1-naphthoate is a bifunctional aromatic compound that serves as a valuable starting material for the synthesis of a diverse array of complex molecules. Its structure, featuring a reactive primary amine and a methyl ester on a naphthalene core, allows for a variety of chemical transformations. This makes it an attractive building block in medicinal chemistry and materials science for the construction of novel heterocyclic systems, drug analogues, and functional materials. These application notes provide an overview of its utility and detailed protocols for its derivatization.
Key Chemical Properties
The reactivity of this compound is centered around its two primary functional groups: the nucleophilic amino group at the 4-position and the ester group at the 1-position. The amino group is readily acylated, alkylated, or can participate in cyclization reactions to form nitrogen-containing heterocycles. The ester group can be hydrolyzed, reduced, or serve as a handle for further molecular elaboration.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Application in the Synthesis of N-Acylated Derivatives
The primary amino group of this compound is readily acylated to form a stable amide bond. This reaction is fundamental for introducing a wide range of substituents, thereby modifying the molecule's steric and electronic properties. N-acylated derivatives are key intermediates in the synthesis of pharmacologically active compounds.
Experimental Protocol: N-Acylation of this compound with Chloroacetyl Chloride
This protocol describes the synthesis of methyl 4-(2-chloroacetamido)-1-naphthoate, a key intermediate for further cyclization reactions.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl 4-(2-chloroacetamido)-1-naphthoate.
Expected Results:
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Methyl 4-(2-chloroacetamido)-1-naphthoate | 85-95 | - | ¹H NMR, ¹³C NMR, IR, MS |
Note: Specific spectroscopic data would be determined upon experimental execution.
Application in the Synthesis of Heterocyclic Scaffolds: Naphtho[1][2]benzodiazepines
A key application of this compound is in the synthesis of fused heterocyclic systems. The N-acylated derivative, methyl 4-(2-chloroacetamido)-1-naphthoate, can be used as a precursor for the synthesis of novel naphtho[1][2]benzodiazepine derivatives, a class of compounds with known pharmacological activities.
Proposed Synthetic Pathway for a Naphtho[1][2]benzodiazepine Derivative
The following diagram illustrates a proposed two-step synthesis of a novel naphtho[1][2]benzodiazepine derivative starting from this compound.
Caption: Proposed synthesis of a naphtho[1][2]benzodiazepine.
Experimental Protocol: Synthesis of a Naphtho[1][2]benzodiazepine Derivative
This protocol outlines a plausible method for the intramolecular cyclization of methyl 4-(2-chloroacetamido)-1-naphthoate.
Materials:
-
Methyl 4-(2-chloroacetamido)-1-naphthoate
-
Ammonia in methanol (7N solution) or another suitable amine
-
Sealed reaction vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve methyl 4-(2-chloroacetamido)-1-naphthoate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Reaction Conditions: Heat the sealed vessel at a specified temperature (e.g., 80-100 °C) for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of the cyclized product by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired naphtho[1][2]benzodiazepine derivative.
Expected Results:
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Naphtho[1][2]benzodiazepin-2-one derivative | 40-60 | - | ¹H NMR, ¹³C NMR, IR, High-Resolution MS |
Note: Yields and specific conditions are hypothetical and would require experimental optimization.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of complex molecules derived from this compound.
Caption: General synthetic workflow.
Conclusion
This compound is a highly adaptable building block for the synthesis of complex organic molecules. The protocols and pathways outlined in these application notes provide a foundation for researchers to explore its potential in developing novel compounds with applications in drug discovery and materials science. The versatility of its functional groups allows for the construction of diverse molecular architectures, making it a valuable tool in the arsenal of synthetic chemists.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Methyl 4-amino-1-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-amino-1-naphthoate. The primary focus is on the reduction of Methyl 4-nitro-1-naphthoate, a common synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the reduction of the nitro group of a precursor, Methyl 4-nitro-1-naphthoate. This transformation can be achieved through various reduction methods, including catalytic hydrogenation or using metals in an acidic medium.
Q2: What are the key parameters to control for maximizing the yield?
A2: Several factors significantly influence the reaction yield:
-
Choice of Reducing Agent: The effectiveness of the reduction can vary depending on the chosen reagent (e.g., Fe/HCl, SnCl₂, H₂/Pd/C).
-
Reaction Temperature: Temperature control is crucial to prevent side reactions and ensure complete conversion.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, which should be monitored.
-
pH of the Reaction Mixture: The pH is particularly important during the workup to ensure the product is in its free amine form for efficient extraction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (Methyl 4-nitro-1-naphthoate). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities include unreacted starting material, intermediates such as the nitroso and hydroxylamine derivatives, and byproducts from side reactions. Purification is typically achieved through extraction, followed by column chromatography or recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reducing agent. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry of reagents. | 1. Use fresh, high-quality reducing agents. For catalytic hydrogenation, ensure the catalyst is not poisoned. 2. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. 3. Carefully check the molar ratios of all reactants. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Deactivation of the catalyst (for catalytic hydrogenation). 3. Low reaction temperature. | 1. Add an additional portion of the reducing agent and continue to monitor by TLC. 2. If using a catalyst, consider adding a fresh batch. Ensure the reaction is free from catalyst poisons. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Presence of Side Products (e.g., from ester hydrolysis) | 1. Reaction conditions are too harsh (e.g., strongly acidic or basic). 2. Prolonged reaction time at elevated temperatures. | 1. Use milder reducing conditions. For example, Fe in ammonium chloride solution can be less harsh than strong acids. 2. Optimize the reaction time to ensure complete conversion of the starting material without significant byproduct formation. |
| Difficulty in Product Isolation/Purification | 1. Incomplete neutralization during workup, leaving the product as a salt. 2. Formation of an emulsion during extraction. 3. Product is not precipitating during recrystallization. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the amine. 2. Add a saturated brine solution to break the emulsion. 3. Try a different solvent system for recrystallization, or use column chromatography for purification. |
Experimental Protocols
Method 1: Reduction with Iron in Ethanolic Ammonium Chloride
This method is a common and relatively mild procedure for the reduction of aromatic nitro compounds.
Materials:
-
Methyl 4-nitro-1-naphthoate
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-nitro-1-naphthoate (1.0 eq) in a 4:1 mixture of Ethanol and Water.
-
To this solution, add Iron powder (10.0 eq) and Ammonium chloride (10.0 eq).
-
Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-3 hours).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with Ethyl acetate.
-
Combine the filtrate and the washings and remove the organic solvents under reduced pressure.
-
Partition the residue between Ethyl acetate and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Method 2: Catalytic Hydrogenation
This method often provides high yields and clean reactions but requires specialized equipment for handling hydrogen gas.
Materials:
-
Methyl 4-nitro-1-naphthoate
-
Palladium on carbon (Pd/C, 5-10 wt. %)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Methyl 4-nitro-1-naphthoate (1.0 eq) in a suitable solvent (e.g., Methanol or Ethyl acetate) in a hydrogenation vessel.
-
Carefully add Palladium on carbon catalyst (typically 5-10 mol % of Pd) to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but can vary) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product.
-
If necessary, the product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds (General)
| Method | Reducing Agent | Typical Solvents | Temperature | Advantages | Disadvantages |
| Metal/Acid | Fe/HCl, SnCl₂/HCl | Ethanol, Water, Acetic Acid | Room Temp. to Reflux | Inexpensive, robust | Harsh acidic conditions can lead to side reactions (e.g., ester hydrolysis), workup can be tedious. |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, Raney Ni | Methanol, Ethanol, Ethyl Acetate, THF | Room Temp. | High yields, clean reactions, easy workup | Requires specialized equipment for handling H₂, catalyst can be expensive and pyrophoric, potential for dehalogenation if other halogens are present. |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Methanol, Ethanol | Room Temp. to Reflux | Avoids the need for high-pressure H₂ gas | Can be slower than direct hydrogenation, reagents can be toxic. |
Visualizations
Technical Support Center: Synthesis and Purification of Methyl 4-amino-1-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Methyl 4-amino-1-naphthoate.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is highly colored (yellow, brown, or pink) | 1. Oxidation of the amino group on the naphthalene ring. This is a common issue with amino-substituted aromatic compounds, which can be sensitive to air and light. | 1. Minimize Exposure to Air and Light: Work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction and product from light. 2. Use of Antioxidants: Consider adding a small amount of a reducing agent like sodium dithionite or stannous chloride during workup and purification to prevent oxidation. 3. Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities before recrystallization. |
| Low yield after purification | 1. Incomplete reaction during esterification. 2. Hydrolysis of the methyl ester back to the carboxylic acid during workup or purification. 3. Product loss during recrystallization due to high solubility in the chosen solvent. | 1. Optimize Reaction Conditions: Ensure complete esterification by using a slight excess of methanol and a suitable acid catalyst (e.g., sulfuric acid or thionyl chloride), and monitor the reaction by TLC or HPLC. 2. Control pH: Avoid strongly acidic or basic conditions during workup. Neutralize the reaction mixture carefully and extract the product promptly. 3. Optimize Recrystallization: Carefully select a recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). |
| Presence of starting material (4-amino-1-naphthoic acid) in the final product | 1. Incomplete esterification reaction. 2. Hydrolysis of the product during workup. | 1. Drive the Reaction to Completion: Increase the reaction time or temperature, or use a more efficient esterification method. 2. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic starting material will be extracted into the aqueous layer, while the ester remains in the organic layer. |
| Product oils out during recrystallization | 1. The chosen recrystallization solvent is too nonpolar for the compound. 2. The solution is cooled too rapidly. 3. Presence of impurities that lower the melting point of the mixture. | 1. Solvent Selection: Use a more polar solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then add a poorer solvent (anti-solvent) dropwise until the solution becomes turbid, then heat to clarify and cool slowly. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. 3. Initial Purification: If the crude product is very impure, consider a preliminary purification step like a simple column chromatography plug or an acid-base wash before attempting recrystallization. |
| Broad melting point range of the purified product | 1. Presence of residual solvent. 2. Presence of impurities. | 1. Thorough Drying: Dry the purified crystals under vacuum to ensure complete removal of any residual solvent. 2. Re-purification: If the melting point is still broad, consider a second recrystallization or purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 4-amino-1-naphthoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
Q2: My purified this compound darkens over time. How can I prevent this?
A2: The darkening is likely due to oxidation of the amino group. To prevent this, store the purified compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration is recommended.
Q3: What are the best recrystallization solvents for this compound?
A3: The ideal recrystallization solvent will depend on the impurities present. However, good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, ethyl acetate.
-
Solvent Mixtures: Ethanol/water, ethyl acetate/hexanes, toluene/hexanes.
The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble when hot.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is an effective method for purification, especially for removing closely related impurities. A silica gel stationary phase is typically used. The mobile phase (eluent) should be optimized to achieve good separation. A gradient of ethyl acetate in hexanes or dichloromethane is a common starting point.
Q5: How can I monitor the progress of the esterification reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the 4-amino-1-naphthoic acid starting material on a TLC plate. The product, being less polar than the carboxylic acid starting material, will have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction.
Q6: What should I do if my product is contaminated with the unreacted carboxylic acid?
A6: An acid-base extraction is the most effective way to remove the unreacted 4-amino-1-naphthoic acid. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and dissolve in the aqueous layer, while the desired ester remains in the organic layer.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a solution of 4-amino-1-naphthoic acid (1.0 eq) in methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
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Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
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If crystals do not form, add a suitable anti-solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy.
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Cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
Technical Support Center: Troubleshooting Methyl 4-amino-1-naphthoate Derivatization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-1-naphthoate derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-acylation of this compound?
A1: The most common and effective methods for the N-acylation of this compound involve the use of acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The choice of reagent and conditions can influence the reaction's efficiency and the purity of the final product.
Q2: Why is a base typically required in these acylation reactions?
A2: A base is crucial to neutralize the acidic byproduct generated during the reaction (e.g., HCl from acyl chlorides or a carboxylic acid from anhydrides). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine.
Q3: What are some common side reactions to be aware of during the derivatization of this compound?
A3: Potential side reactions include diacylation (the addition of two acyl groups to the nitrogen), hydrolysis of the ester group on the naphthoate ring, and hydrolysis of the newly formed amide bond, particularly during workup if conditions are not carefully controlled.
Q4: How can I purify the N-acylated product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be employed for more challenging separations.
Q5: What is the importance of using anhydrous conditions for these reactions?
A5: Acyl chlorides and acid anhydrides are highly reactive towards water. The presence of moisture will lead to the hydrolysis of these reagents, reducing the yield of the desired N-acylated product. Therefore, using anhydrous solvents and reagents is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive acylating agent | Use a fresh or newly opened bottle of the acyl chloride or anhydride. |
| Insufficient base | Ensure at least a stoichiometric amount of base is used to neutralize the acid byproduct. | |
| Wet reagents or solvent | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Low reaction temperature | Try increasing the reaction temperature, but monitor for potential side reactions. | |
| Presence of Starting Material | Incomplete reaction | Increase the reaction time or consider a more reactive acylating agent. |
| Poor quality of acylating agent | Verify the purity of the acylating agent. | |
| Formation of Multiple Products | Diacylation | Use a less reactive acylating agent or add the acylating agent slowly at a lower temperature. |
| Hydrolysis of the ester | Avoid strongly acidic or basic conditions during workup. | |
| Product is an Oil or Difficult to Crystallize | Impurities present | Attempt purification by column chromatography before recrystallization. |
| Incorrect solvent for recrystallization | Screen a variety of solvent systems to find one that promotes crystal growth. | |
| Product Decomposes During Workup | Hydrolysis of the amide bond | Use a mild aqueous wash (e.g., saturated sodium bicarbonate) and avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
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Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base, such as triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with the addition of water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization.
Protocol 2: N-Benzoylation using Benzoyl Chloride
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In a flask, suspend this compound (1.0 eq) in a mixture of dichloromethane and aqueous sodium bicarbonate solution.
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Cool the vigorously stirred mixture to 0 °C.
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Add benzoyl chloride (1.1 eq) dropwise.
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Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
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Monitor the reaction progress by TLC.
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After completion, separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, water, and brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the solid residue from an appropriate solvent.
Quantitative Data Summary
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Anhydride | Triethylamine | Dichloromethane | 0 to RT | 3 | 85-95 |
| Acetyl Chloride | Pyridine | Tetrahydrofuran | 0 to RT | 2 | 80-90 |
| Benzoyl Chloride | Aq. NaHCO₃ | Dichloromethane | 0 to RT | 1.5 | 90-98 |
| Propionyl Chloride | DIPEA | Chloroform | RT | 4 | 82-92 |
Note: Yields are illustrative and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: General experimental workflow for N-acylation.
Caption: Troubleshooting flowchart for derivatization reactions.
Identifying and minimizing byproducts in Methyl 4-amino-1-naphthoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-1-naphthoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Two primary synthetic routes are commonly employed for the synthesis of this compound: the nitration and subsequent reduction of methyl 1-naphthoate, and the direct esterification of 4-amino-1-naphthoic acid. This guide addresses potential issues and byproducts associated with each method.
Route 1: Nitration of Methyl 1-naphthoate followed by Reduction
This two-step approach first introduces a nitro group onto the naphthalene ring, which is then reduced to the desired amine.
Diagram of the Synthetic Pathway:
Improving the solubility of Methyl 4-amino-1-naphthoate in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Methyl 4-amino-1-naphthoate in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, as an aromatic amine, is generally expected to have limited solubility in aqueous solutions and better solubility in organic solvents.[1] Its solubility is influenced by the solvent's polarity, the potential for hydrogen bonding, and the crystalline structure of the solid material. Aromatic amines tend to be more soluble in aromatic solvents, while aliphatic amines are more soluble in aliphatic solvents.[2]
Q2: I am having difficulty dissolving this compound in my chosen solvent. What are the first troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
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Increase Temperature: Gently heating the solvent can significantly increase the solubility of many compounds.
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Agitation: Ensure vigorous and continuous stirring or sonication to aid the dissolution process.
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Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area, which can enhance the dissolution rate.[3][4]
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Solvent Purity: Ensure the solvent is pure and dry, as impurities can sometimes hinder solubility.
Q3: Which organic solvents are likely to be most effective for dissolving this compound?
Based on the structure of this compound (an aromatic amine with an ester group), the following types of solvents are good candidates for initial screening:
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Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
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Chlorinated Solvents: Dichloromethane (DCM) and Chloroform.
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Ethers: Tetrahydrofuran (THF) and Dioxane.
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Alcohols: Methanol, Ethanol, and Isopropanol.
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Aromatic Hydrocarbons: Toluene and Xylene, particularly when heated.
Q4: Can pH adjustment be used to improve the solubility of this compound in organic solvents?
While pH adjustment is a primary method for altering the solubility of ionizable compounds in aqueous solutions, its effect in organic solvents is less direct.[3][5] However, for protic organic solvents, altering the pH with an acidic or basic modifier can in some cases improve solubility by forming a more soluble salt or complex.
Q5: Are there any additives that can enhance the solubility of this compound?
Yes, several additives can be considered:
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Co-solvents: Using a mixture of a good solvent and a poor solvent can sometimes lead to higher overall solubility than either solvent alone.
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Surfactants: While more common in aqueous systems, surfactants can also aid in solubilization in organic media by forming micelles.[5][6] Non-ionic surfactants are often a good starting point.[5]
Troubleshooting Guides
Issue 1: The compound "oils out" instead of dissolving upon heating.
This phenomenon, where the compound melts but does not dissolve, indicates that the solvent's boiling point is higher than the compound's melting point, and the compound has low solubility in that solvent even at elevated temperatures.
Troubleshooting Steps:
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Select a Lower-Boiling Point Solvent: Choose a solvent with a boiling point below the melting point of this compound.
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Use a Solvent Mixture: Dissolve the compound in a small amount of a good, high-boiling solvent at room temperature, and then slowly add a miscible, lower-boiling anti-solvent until the solution becomes slightly cloudy. Gently heat to redissolve and then allow to cool slowly.
Issue 2: The compound precipitates out of solution over time.
This suggests that a supersaturated solution was formed, which is not stable.
Troubleshooting Steps:
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Determine the Saturation Point: Re-prepare the solution by gradually adding the solute to the solvent until no more dissolves to find the approximate solubility limit at that temperature.
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Maintain a Constant Temperature: Ensure the storage temperature is the same as or higher than the preparation temperature.
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Consider Solid-State Transformation: The initial solid form may be a less stable, more soluble polymorph that is converting to a more stable, less soluble form over time. Characterize the solid form before and after precipitation using techniques like X-ray powder diffraction (XRPD).
Solubility Data
The following table summarizes hypothetical solubility data for this compound in a range of common organic solvents at ambient temperature. This data is for illustrative purposes to guide solvent selection.
| Solvent | Type | Dielectric Constant | Hypothetical Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 50 |
| Dichloromethane (DCM) | Chlorinated | 9.1 | ~ 25 |
| Tetrahydrofuran (THF) | Ether | 7.6 | ~ 20 |
| Acetone | Ketone | 21.0 | ~ 15 |
| Ethyl Acetate | Ester | 6.0 | ~ 10 |
| Methanol | Alcohol | 32.7 | ~ 5 |
| Toluene | Aromatic | 2.4 | < 1 (increases with heat) |
| Heptane | Non-polar | 1.9 | < 0.1 |
| Water | Aqueous | 80.1 | < 0.1 |
Experimental Protocols
Protocol 1: Standard Procedure for Determining Equilibrium Solubility
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Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature for 24 hours to ensure equilibrium is reached.
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Separation: Allow the suspension to settle, then filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
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Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.
Protocol 2: Method for Enhancing Solubility Using a Co-solvent System
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Solvent Selection: Identify a "good" solvent in which this compound is highly soluble and a "poor" but miscible solvent.
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Initial Dissolution: Dissolve the compound in a minimal amount of the "good" solvent.
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Titration: Slowly add the "poor" solvent (anti-solvent) to the solution while stirring until a slight turbidity (cloudiness) persists.
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Re-dissolution: Gently warm the mixture until the solution becomes clear again.
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Cooling: Allow the solution to cool slowly to room temperature. If the compound remains in solution, a stable co-solvent system has been achieved.
Visual Guides
Caption: A workflow for troubleshooting common solubility issues.
Caption: A decision-making guide for initial solvent selection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. dissolutiontech.com [dissolutiontech.com]
How to prevent oxidation of Methyl 4-amino-1-naphthoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of oxidation of Methyl 4-amino-1-naphthoate.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white/light yellow to a brownish or darker shade. What is the cause?
A1: The color change of this compound is a common indicator of oxidation. Aromatic amines, particularly naphthalene derivatives, are susceptible to oxidation when exposed to air (oxygen) and/or light. This process can lead to the formation of colored impurities and degradation of the compound.
Q2: Can I still use the discolored this compound in my experiments?
A2: It is generally not recommended to use discolored material in sensitive applications. The presence of oxidation byproducts can interfere with your reactions, lead to inconsistent results, and introduce impurities into your final product. For applications requiring high purity, it is best to use a fresh, unoxidized sample.
Q3: How can I prevent the solid compound from changing color during storage?
A3: To prevent oxidation of solid this compound, it is crucial to minimize its exposure to oxygen and light. The recommended storage protocol is to keep the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It should be stored in a cool, dark, and dry place.
Q4: My solution of this compound is turning yellow/brown. How can I prevent this?
A4: Discoloration of solutions is also a sign of oxidation. To prevent this, you should use deoxygenated solvents and prepare the solution under an inert atmosphere. The addition of a radical scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), can also help to stabilize the solution.
Q5: What is the recommended concentration of BHT to use as a stabilizer?
A5: A typical concentration for BHT as an antioxidant in solutions of organic compounds is in the range of 0.001% to 0.1% (w/v). The optimal concentration may vary depending on the solvent, the concentration of your compound, and the experimental conditions. It is advisable to start with a lower concentration (e.g., 0.01%) and optimize if necessary.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Solid Compound Upon Opening a New Bottle
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exposure to air and humidity upon opening. | Immediately after opening, flush the headspace of the container with a gentle stream of an inert gas (argon or nitrogen) before resealing. | Reduced rate of discoloration for the remaining solid. |
| Improper long-term storage conditions. | Transfer the compound to smaller vials under an inert atmosphere for daily use to minimize repeated exposure of the bulk material. Store the main container in a desiccator inside a refrigerator, blanketed with inert gas. | The bulk of the compound remains stable for a longer period. |
| Light sensitivity. | Store the container in a dark place or wrap it in aluminum foil to protect it from light. | Prevention of photo-oxidation, minimizing color change. |
Issue 2: Instability of this compound in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dissolved oxygen in the solvent. | Deoxygenate the solvent prior to use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. | A stable, colorless solution that does not change color rapidly. |
| Headspace oxygen in the reaction vessel. | Prepare the solution in a flask that has been purged with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment. | The solution remains stable throughout the course of the experiment. |
| Radical-initiated oxidation. | Add a radical scavenger like Butylated Hydroxytoluene (BHT) to the solution at a concentration of 0.01% (w/v). | Inhibition of radical chain reactions, leading to enhanced solution stability. |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound
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Preparation of Storage Environment:
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Work in a glove box or use a Schlenk line to maintain an inert atmosphere (Argon or Nitrogen).
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Ensure all glassware and spatulas are thoroughly dried in an oven at >100°C and cooled under vacuum or in a desiccator.
-
-
Aliquoting the Compound:
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If you have a large bottle of the compound, it is best to aliquot it into smaller, more manageable quantities to avoid repeated exposure of the entire batch.
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Under an inert atmosphere, transfer the desired amount of this compound into smaller, amber glass vials.
-
-
Inert Gas Blanketing:
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Before sealing each vial, flush the headspace with a gentle stream of argon or nitrogen for 1-2 minutes.
-
-
Sealing and Storage:
-
Tightly seal the vials with caps that have a chemically resistant liner (e.g., PTFE).
-
For extra protection, wrap the cap with Parafilm®.
-
Store the vials in a cool (2-8 °C), dark place, such as a refrigerator.
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Place the vials inside a desiccator to protect from moisture.
-
Protocol 2: Preparation of a Stabilized Solution of this compound
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Solvent Deoxygenation:
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Choose a suitable solvent for your experiment.
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Place the solvent in a flask with a sidearm.
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Bubble a gentle stream of argon or nitrogen through the solvent for at least 30 minutes using a long needle or a gas dispersion tube. This process is known as sparging.
-
-
Preparation of the Solution:
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In a separate, dry flask under a positive pressure of inert gas, weigh the required amount of this compound.
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If using an antioxidant, add Butylated Hydroxytoluene (BHT) to the solid (e.g., for a 100 mL solution, add 10 mg for a 0.01% concentration).
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Using a cannula or a syringe, transfer the deoxygenated solvent to the flask containing the solid.
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Stir the solution under a continuous inert atmosphere until the solid is fully dissolved.
-
-
Storage of the Solution:
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If the solution needs to be stored, keep it in a tightly sealed flask with the headspace filled with an inert gas.
-
Store the solution in a refrigerator and protect it from light.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Solid Form | Solution Form |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Temperature | 2-8 °C (Refrigerated) | 2-8 °C (Refrigerated) |
| Light | Protected from light (Amber vial/dark) | Protected from light (Amber vial/dark) |
| Container | Tightly sealed glass vial | Tightly sealed flask with septum |
| Additives | None | Antioxidant (e.g., BHT, 0.01% w/v) |
Visualizations
Caption: Workflow for the long-term storage of solid this compound.
Caption: Workflow for the preparation of a stabilized solution of this compound.
Caption: Troubleshooting logic for discoloration of this compound.
Enhancing the fluorescence quantum yield of Methyl 4-amino-1-naphthoate
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to help researchers optimize and enhance the fluorescence quantum yield of Methyl 4-amino-1-naphthoate.
Troubleshooting Guide
This section addresses common issues encountered during fluorescence experiments with this compound.
Question: Why is the fluorescence intensity of my this compound sample unexpectedly low?
Answer: Low fluorescence intensity can stem from several factors. A primary cause is often related to the solvent environment. The fluorescence of amino-substituted naphthalenes is highly sensitive to solvent polarity.[1][2] High polarity solvents can quench fluorescence, leading to a lower quantum yield. Additionally, ensure that the pH of your solution is optimal, as protonation of the amino group in acidic conditions can significantly alter the electronic structure and reduce fluorescence. Other potential issues include concentration effects (self-quenching at high concentrations), photobleaching, or the presence of quenching impurities.
Question: How does the choice of solvent affect the fluorescence quantum yield?
Answer: The fluorescence of this compound is expected to be highly dependent on solvent polarity, a phenomenon known as solvatochromism.[2] For similar molecules like 4-amino-1,8-naphthalimides, the fluorescence quantum yield decreases as solvent polarity increases.[1][3] In non-polar solvents, a higher quantum yield is generally observed. In polar solvents, the excited state is stabilized, which can promote non-radiative decay pathways and thus lower the quantum yield.[2] This is often accompanied by a red shift in the emission spectrum (a shift to longer wavelengths).
Question: My emission peak seems to have shifted. What could be the cause?
Answer: A shift in the emission maximum is also a classic indicator of solvent effects. As solvent polarity increases, the emission spectrum of polar fluorophores like this compound typically shifts to longer wavelengths (a bathochromic or red shift).[1][2][4] This is due to the reorientation of solvent molecules around the excited-state dipole of the fluorophore, which lowers its energy level.[2] Therefore, if you change your solvent system, a corresponding shift in the emission peak is expected.
Question: Is the fluorescence of this compound sensitive to pH?
Answer: Yes, the fluorescence of aromatic amines is often pH-dependent.[5][6] The amino group on the naphthalene ring can be protonated in acidic conditions. This protonation alters the electronic properties of the molecule, which can lead to a significant decrease in fluorescence intensity or a shift in the emission spectrum. For optimal fluorescence, it is recommended to work in neutral or slightly basic conditions, but the ideal pH should be determined experimentally for your specific application.
Frequently Asked Questions (FAQs)
What is fluorescence quantum yield?
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8] A quantum yield of 1.0 (or 100%) means that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence intensity. In practice, values are typically less than 1 due to competing non-radiative decay processes.[9]
What are the typical excitation and emission wavelengths for this compound?
The exact excitation and emission maxima will depend on the solvent environment. Based on the parent structure, 4-amino-1-naphthoic acid, and similar naphthalimide derivatives, excitation is expected in the UVA range (approximately 350-410 nm), with emission in the blue to green region of the visible spectrum (approximately 450-550 nm).[1][10] It is crucial to experimentally determine the optimal excitation and emission wavelengths in your specific solvent system using a spectrofluorometer.
How can I measure the fluorescence quantum yield of my sample?
The most common and accessible method is the comparative method.[8][11] This involves comparing the fluorescence of your sample to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G). The absorbance of both the standard and the sample solutions are kept low and identical at the excitation wavelength, and their integrated fluorescence intensities are measured under the same experimental conditions.[8]
The quantum yield is then calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.[8]
Data Presentation
The following table provides illustrative data on how solvent polarity can affect the fluorescence quantum yield (QY) and emission maximum (λem) of amino-naphthalene derivatives, based on trends observed for similar compounds.[1] Note: These are not experimental values for this compound and should be used as a general guide.
| Solvent | Polarity Index | Refractive Index (η) | Expected QY Trend | Expected λem Trend |
| Hexane | 0.1 | 1.375 | High | Shorter Wavelength (Blue-shifted) |
| Toluene | 2.4 | 1.496 | High | Shorter Wavelength |
| Dichloromethane | 3.1 | 1.424 | Intermediate | Intermediate Wavelength |
| Acetonitrile | 5.8 | 1.344 | Low | Longer Wavelength |
| Methanol | 6.6 | 1.329 | Very Low | Longer Wavelength (Red-shifted) |
Experimental Protocols
Protocol for Relative Quantum Yield Measurement
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs at a similar wavelength to your sample (e.g., Quinine Sulfate in 0.1 M H2SO4, Φ = 0.54).
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Prepare Stock Solutions: Prepare stock solutions of both the standard and this compound in the desired solvent.
-
Prepare Dilutions: Create a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to avoid inner filter effects.[8]
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Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
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Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the standard and the sample.
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Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.
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Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
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Calculate Gradients: Determine the slope (gradient) of the resulting straight lines for both the standard and the sample.
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Calculate Quantum Yield: Use the formula provided in the FAQ section to calculate the quantum yield of your sample.
Visualizations
Below are diagrams illustrating key workflows and concepts for your experiments.
Caption: Troubleshooting workflow for low fluorescence intensity.
Caption: Relationship between solvent polarity and fluorescence properties.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 10. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Scalable Synthesis of Methyl 4-amino-1-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalable synthesis of Methyl 4-amino-1-naphthoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies involve a multi-step process typically starting from 1-naphthoic acid or a related naphthalene derivative. A general approach includes:
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Nitration: Introduction of a nitro group at the 4-position of the naphthalene ring.
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Esterification: Conversion of the carboxylic acid to its methyl ester.
-
Reduction: Reduction of the nitro group to an amino group.
The order of these steps can sometimes be varied, and alternative starting materials may be used.
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is crucial during nitration to prevent over-nitration and side-product formation. The choice of nitrating agent (e.g., nitric acid in sulfuric acid) and reaction time also significantly impacts the yield and purity of the desired 4-nitro-1-naphthoic acid.
Q3: How can I improve the yield of the reduction step?
A3: The choice of reducing agent is critical. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., Sn/HCl, Fe/HCl). Optimizing reaction conditions such as temperature, pressure (for hydrogenation), and catalyst loading can significantly improve yields. For instance, in related syntheses, optimizing the amount of absolute ethanol and concentrated hydrochloric acid has been shown to influence the yield of the reduction reaction positively.[1]
Q4: What are the best practices for purification of the final product?
A4: Purification of this compound typically involves crystallization or column chromatography. The choice of solvent for crystallization is critical to obtain high purity crystals. For chromatography, a gradient elution method can be effective in separating the product from any remaining impurities.[1]
Troubleshooting Guides
Problem 1: Low Yield in Nitration Step
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Ensure adequate mixing. |
| Over-nitration/Side product formation | - Maintain strict temperature control, typically at low temperatures (e.g., 0-5 °C). - Add the nitrating agent dropwise to control the reaction rate. |
| Incorrect reagent stoichiometry | - Verify the concentration and molar equivalents of nitric acid and sulfuric acid. |
Problem 2: Incomplete Esterification
| Potential Cause | Suggested Solution |
| Insufficient catalyst | - Increase the amount of acid catalyst (e.g., sulfuric acid). |
| Equilibrium limitation | - Use an excess of methanol. - Remove water formed during the reaction using a Dean-Stark apparatus. |
| Steric hindrance | - Consider alternative esterification methods such as using methyl iodide with a suitable base. |
Problem 3: Poor Yield or Incomplete Reduction of the Nitro Group
| Potential Cause | Suggested Solution |
| Inactive catalyst (for hydrogenation) | - Use fresh catalyst. - Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds). |
| Insufficient reducing agent | - Increase the molar equivalents of the reducing agent (e.g., Sn, Fe). |
| Reaction conditions not optimal | - Adjust the temperature and pressure (for hydrogenation). - Optimize the solvent system. In similar reductions, the ratio of solvents like ethanol has proven important.[1] |
Problem 4: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of persistent impurities | - Analyze impurities by techniques like TLC, HPLC, or GC-MS to identify them. - Employ a different purification technique (e.g., switch from crystallization to column chromatography). |
| Product oiling out during crystallization | - Use a different solvent or a mixture of solvents. - Cool the solution slowly to promote crystal formation. |
| Co-elution of impurities in chromatography | - Optimize the mobile phase composition and gradient. - Consider using a different stationary phase. |
Experimental Protocols
General Synthetic Scheme:
Caption: General synthetic workflow for this compound.
Detailed Methodologies (Illustrative examples based on related syntheses):
1. Nitration of 1-Naphthoic Acid:
-
Dissolve 1-naphthoic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and then dry to obtain 4-nitro-1-naphthoic acid.
2. Esterification of 4-Nitro-1-naphthoic Acid:
-
Reflux a mixture of 4-nitro-1-naphthoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Methyl 4-nitro-1-naphthoate.
3. Reduction of Methyl 4-nitro-1-naphthoate:
-
Catalytic Hydrogenation: Dissolve Methyl 4-nitro-1-naphthoate in a suitable solvent (e.g., methanol or ethyl acetate). Add a catalytic amount of palladium on carbon (10% Pd-C). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases. Filter the catalyst and concentrate the filtrate to obtain the product.
-
Metal/Acid Reduction: To a mixture of Methyl 4-nitro-1-naphthoate in ethanol, add tin (II) chloride dihydrate and concentrated hydrochloric acid. Heat the mixture at reflux for 2-4 hours. Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.
Data Presentation
Table 1: Comparison of Reduction Methods for Nitro Group
| Method | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Remarks |
| Catalytic Hydrogenation | H₂/Pd-C | Methanol | 25-30 | >90 | Cleaner reaction, requires specialized equipment. |
| Metal/Acid | SnCl₂·2H₂O / HCl | Ethanol | 78 (Reflux) | 75-85 | Cost-effective, requires careful workup. |
| Metal/Acid | Fe / HCl | Ethanol/Water | 78 (Reflux) | 80-90 | Economical and environmentally friendlier than tin. |
Note: The yield data is illustrative and based on typical reductions of aromatic nitro compounds.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low overall yield.
References
Validation & Comparative
Comparing Methyl 4-amino-1-naphthoate with other fluorescent labels
A Comparative Guide to Fluorescent Labels: Featuring Methyl 4-amino-1-naphthoate and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a detailed comparison of this compound with a selection of widely used fluorescent labels, offering insights into their optical properties and methodologies for their application.
Quantitative Comparison of Fluorescent Labels
Table 1: Spectroscopic Properties of Common Fluorescent Dyes
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Cyanine Dyes | |||||
| Cy3 | ~550 | ~570 | ~150,000 | ~0.31 | 46,500 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | 67,500 |
| Alexa Fluor Dyes | |||||
| Alexa Fluor 488 | 495 | 519 | >65,000 | 0.92 | >59,800 |
| Alexa Fluor 555 | 555 | 565 | >130,000 | 0.10 | >13,000 |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | 0.33 | ~78,870 |
| Rhodamine Dyes | |||||
| TRITC | ~557 | ~576 | ~85,000 | ~0.30 | 25,500 |
| Fluorescein Dyes | |||||
| FITC | ~495 | ~517 | ~75,000 | ~0.30 | 22,500 |
Note: The exact photophysical properties of fluorescent dyes can vary depending on the solvent, pH, and conjugation to a biomolecule.[5][6][7][8]
This compound: A Potential Fluorescent Scaffold
While specific quantitative data for this compound is scarce in publicly available literature, its chemical structure, featuring an amino group on a naphthalene ring, suggests it may possess fluorescent properties.[9] Derivatives of 4-amino-1,8-naphthalimide, which share a similar core structure, are known to be fluorescent, with their emission properties often being sensitive to the polarity of their environment (solvatochromism).[1][2][10]
For instance, 4-amino-1,8-naphthalimide derivatives can exhibit emission maxima ranging from 460 nm in nonpolar solvents to 538 nm in polar solvents, with quantum yields that tend to decrease as solvent polarity increases.[2] Based on this, it can be hypothesized that this compound may exhibit fluorescence in the blue to green region of the spectrum, with its quantum yield and emission wavelength being dependent on the local environment. Further experimental characterization is required to determine its precise photophysical properties.
Experimental Protocols
Protein Labeling with NHS-Ester Dyes
This protocol describes a general method for labeling proteins with amine-reactive N-hydroxysuccinimide (NHS) ester fluorescent dyes. This is a common method for conjugating dyes to primary amines (e.g., lysine residues) on proteins.[11][12][13][14][15]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Amine-reactive fluorescent dye with NHS ester group
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.
-
-
Prepare the Dye Stock Solution:
-
Dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL. This should be done immediately before use as NHS esters are susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Slowly add a calculated molar excess of the dye solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the dye and the protein.
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a sample can be determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
Cuvettes (1 cm path length)
-
Test compound (e.g., this compound)
-
Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (must be the same for the sample and the standard)
Procedure:
-
Prepare a series of dilutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear.
-
Calculate the quantum yield of the test compound using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
Assessment of Photostability
Photostability, or the resistance of a fluorophore to photobleaching, is a critical parameter for imaging experiments.
Materials:
-
Fluorescence microscope with a camera
-
Sample of the fluorescently labeled specimen
-
Image analysis software
Procedure:
-
Prepare a slide with the fluorescently labeled sample.
-
Acquire an initial image of the sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously expose a specific region of the sample to the excitation light.
-
Acquire images at regular time intervals during the continuous exposure.
-
Measure the fluorescence intensity of the exposed region in each image using image analysis software.
-
Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the photostability of the fluorophore. A slower decay indicates higher photostability.[16]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of fluorescent labels.
Caption: A typical experimental workflow for fluorescently labeling a protein and subsequent analysis.
Caption: Conceptual diagram of a signaling pathway investigated using a fluorescently labeled ligand.
Caption: Logical relationship for selecting an appropriate fluorescent label for a specific application.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. cymitquimica.com [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-amino-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantitative determination of Methyl 4-amino-1-naphthoate: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and pharmaceutical development. This document outlines the experimental protocols and expected performance characteristics of each technique to aid in the selection of the most suitable method for your specific application.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂[1] |
| Molecular Weight | 201.22 g/mol [1] |
| Appearance | Solid (form may vary) |
| CAS Number | 157252-24-9[1] |
Comparative Analysis of Analytical Methods
The choice between RP-HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics of each method based on the analysis of structurally similar aromatic amino acids and their derivatives.
| Performance Parameter | RP-HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.05 µM (~10 µg/L)[2] | 0.01–0.07 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µM (~30 µg/L) | 0.02–0.20 µg/mL |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Need for Derivatization | No[2] | Yes[3][4] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is advantageous due to its simplicity, as it does not require a derivatization step for aromatic compounds like this compound.[2]
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve an accurately weighed amount in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high sensitivity and selectivity, but requires a derivatization step to increase the volatility of the polar this compound.[3][4] Silylation is a common derivatization technique for compounds with active hydrogens.
Sample Preparation and Derivatization:
-
Prepare standard solutions of this compound in a volatile organic solvent.
-
Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Heat the mixture at 70-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: A suitable mass range to include the characteristic ions of the derivatized this compound.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General workflow for analytical method validation.
References
Comparative Guide to the Cross-Reactivity of Methyl 4-amino-1-naphthoate with Other Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of Methyl 4-amino-1-naphthoate with other structurally related amines. Due to a lack of direct experimental data in publicly available literature, this comparison is based on principles of immunological cross-reactivity, where antibodies raised against a specific antigen are likely to recognize structurally similar molecules. This guide also includes a detailed experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for determining the cross-reactivity of small molecules.
Predicted Cross-Reactivity Profile
An antibody developed for the specific detection of this compound would recognize its unique structure, which includes a naphthalene core, an amino group at position 4, and a methyl ester group at position 1. The degree of cross-reactivity with other amines is predicted to be inversely proportional to the structural differences from this compound.
Table 1: Predicted Cross-Reactivity of Structurally Similar Amines with an Anti-Methyl 4-amino-1-naphthoate Antibody
| Compound Name | Structure | Key Structural Differences from this compound | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| This compound | (Reference Compound) | - | 100 | Target analyte. |
| 4-Amino-1-naphthoic acid | Naphthalene core with amino and carboxylic acid groups | Lack of methyl ester | High | The overall shape and charge distribution are very similar. The primary difference is the absence of a methyl group, which may slightly alter the binding affinity. |
| 1-Naphthylamine | Naphthalene core with an amino group | Absence of the methyl ester group | Moderate to High | The naphthalene core and the position of the amino group are identical. The absence of the substituent at position 1 will significantly impact the binding. |
| 2-Naphthylamine | Naphthalene core with an amino group at a different position | Different substitution pattern (amino group at position 2) and absence of the methyl ester | Low to Moderate | The change in the position of the amino group alters the overall shape of the molecule, likely reducing the binding affinity to an antibody specific for the 1,4-substitution pattern. |
| Methyl Anthranilate | Benzene ring with amino and methyl ester groups | Benzene instead of naphthalene core | Low | While it possesses the amino and methyl ester groups, the smaller benzene ring system is a major structural difference that is likely to result in poor recognition by the antibody. |
| Aniline | Benzene ring with an amino group | Benzene instead of naphthalene core and absence of the methyl ester group | Very Low | Significant structural differences in both the aromatic system and the lack of the ester group make cross-reactivity highly unlikely. |
Note: The cross-reactivity percentages in the table are predictions and should be confirmed by experimental data.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive ELISA to quantify the cross-reactivity of various amines with a hypothetical antibody raised against this compound.
1. Materials and Reagents:
-
Anti-Methyl 4-amino-1-naphthoate antibody (specific for the target analyte)
-
This compound-protein conjugate (e.g., BSA or OVA conjugate) for coating
-
This compound standard
-
Potential cross-reacting amines (e.g., those listed in Table 1)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Experimental Procedure:
-
Coating:
-
Dilute the this compound-protein conjugate in coating buffer to a predetermined optimal concentration.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Competition:
-
Prepare serial dilutions of the this compound standard and the potential cross-reacting amines in assay buffer.
-
In separate tubes, mix 50 µL of each standard or sample dilution with 50 µL of the diluted anti-Methyl 4-amino-1-naphthoate antibody.
-
Incubate for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the coated and blocked wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of wash buffer per well.
-
-
Substrate Reaction:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard. A sigmoidal curve is expected, where higher concentrations of the standard result in lower absorbance values.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for the this compound standard and for each of the tested amines.
-
Calculate the percent cross-reactivity for each amine using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Amine) x 100
Visualizations
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Predicted cross-reactivity based on structural similarity.
Benchmarking the Performance of Methyl 4-amino-1-naphthoate in Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
Methyl 4-amino-1-naphthoate is a versatile bifunctional molecule serving as a key building block in the synthesis of complex chemical structures, particularly in the realm of materials science and medicinal chemistry. Its naphthalene core, substituted with both an amine and a methyl ester, offers two reactive sites for tailored chemical modifications. This guide provides an objective comparison of its performance against common alternatives in the synthesis of 4-amino-1,8-naphthalimide derivatives, which are highly valued for their fluorescent properties.
Performance Overview: A Comparative Analysis
The primary application benchmarked here is the synthesis of N-substituted 4-amino-1,8-naphthalimides, a class of compounds widely used as fluorescent probes and dyes.[1][2] The performance of this compound is compared with the more traditional approach starting from 4-bromo-1,8-naphthalic anhydride.
| Starting Material | Synthetic Strategy | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | 1. Acylation/Cyclization with a dicarboxylic acid/anhydride. 2. Amidation of the ester group. | Dependent on subsequent steps; can be high. | Generally mild to moderate conditions for amide bond formation. | Amino group is pre-installed, avoiding harsh amination conditions; allows for sequential modification of ester and amine groups. | May require more steps to build the final heterocyclic structure (e.g., naphthalimide). |
| 4-Bromo-1,8-naphthalic anhydride | 1. Imide formation with a primary amine. 2. Nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination of the bromo group. | 50-90% (for Pd-catalyzed amination)[2] | SNAr: High temperatures (150-180°C)[3]. Pd-catalyzed: Milder (40-80°C)[2]. | Direct route to the naphthalimide core; well-established and versatile for various amines. | Requires harsh conditions for traditional SNAr or expensive catalysts (Palladium) for milder methods[2]; late-stage amination can be challenging. |
| 4-Nitro-1,8-naphthalic anhydride | 1. Imide formation with a primary amine. 2. Reduction of the nitro group to an amine. | High for both steps. | Reduction step typically involves metal catalysts (e.g., SnCl2, H2/Pd). | Avoids halogenated intermediates; nitro group is a strong electron-withdrawing group that can facilitate other reactions. | Reduction step may not be compatible with other reducible functional groups in the molecule. |
Experimental Protocols
Protocol 1: Synthesis of an N-substituted 4-amino-1,8-naphthalimide via Pd-catalyzed Amination (Alternative Route)
This protocol outlines a common and high-yielding method for synthesizing 4-amino substituted 1,8-naphthalimide derivatives, starting from a halogenated precursor.[2]
Step 1: Synthesis of N-substituted 4-bromo-1,8-naphthalimide
-
Commercially available 4-bromo-1,8-naphthalic anhydride is reacted with a primary amine (e.g., methyl 6-aminohexanoate hydrochloride) in a suitable solvent like 2-methoxyethanol.
-
The mixture is heated under reflux until the reaction is complete (monitored by TLC).
-
The resulting imide is isolated and purified by standard procedures (e.g., crystallization or column chromatography).
Step 2: Palladium-mediated Amination
-
The N-substituted 4-bromo-1,8-naphthalimide (1.0 equiv.) is dissolved in an appropriate solvent (e.g., dioxane).
-
To this solution are added the desired amine (3.0 equiv.), a palladium catalyst such as Pd₂(dba)₃·CHCl₃ (4 mol%), a ligand like Xantphos (4 mol%), and a base, typically Cs₂CO₃ (3.0 equiv.).[2]
-
The mixture is heated at 40-80°C for approximately 24 hours.[2]
-
After completion, the product is isolated and purified, yielding the final 4-amino substituted naphthalimide in high yields (50-90%).[2]
Protocol 2: Hypothetical Synthesis using this compound
This protocol describes a conceptual pathway leveraging this compound. This strategy relies on forming the second ring of the naphthalimide system.
Step 1: Amide formation at the Amine
-
This compound is reacted with phthalic anhydride in a high-boiling solvent like acetic acid.
-
The mixture is heated to induce cyclization, forming an N-(1-methoxycarbonylnaphthalen-4-yl)phthalimide.
Step 2: Intramolecular Cyclization/Amidation
-
The methyl ester of the product from Step 1 is hydrolyzed to the corresponding carboxylic acid using a base like NaOH.[1]
-
The resulting N-substituted 4-carboxynaphthalene is then activated (e.g., using a coupling agent like DCC or by conversion to an acyl chloride).
-
Reaction with a primary amine would lead to the formation of the desired N-substituted 4-amino-1,8-naphthalimide derivative, though this represents a more complex and less direct route compared to starting with the naphthalic anhydride core.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical and experimental workflows discussed.
Caption: Comparative synthetic pathways to N-substituted 4-amino-1,8-naphthalimides.
Caption: Decision logic for selecting a starting material in naphthalimide synthesis.
Conclusion
This compound serves as a valuable starting material when the synthetic strategy involves building a heterocyclic system onto the naphthalene core or requires distinct, sequential modifications of its amino and ester functionalities. While direct routes to 4-amino-1,8-naphthalimides are often more efficiently achieved starting from pre-formed naphthalic anhydrides (such as the 4-bromo derivative), these alternative methods come with their own trade-offs, including the need for harsh reaction conditions or expensive metal catalysts.[2][3] The choice of starting material should therefore be guided by the specific molecular target, desired functional group tolerance, and the overall synthetic strategy.
References
- 1. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
A Comparative Guide to Alternatives for Methyl 4-amino-1-naphthoate in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel fluorescent probes and bioactive molecules, the choice of foundational chemical scaffolds is paramount. Methyl 4-amino-1-naphthoate has served as a valuable building block, but a deeper exploration of alternative reagents can unlock enhanced performance, novel functionalities, and more efficient synthetic pathways. This guide provides an objective comparison of key alternatives to this compound, focusing on their application in the synthesis of 4-amino-1,8-naphthalimide-based systems and offering a comparative look at the coumarin scaffold as a prominent alternative fluorophore.
Executive Summary
This guide establishes 4-substituted-1,8-naphthalic anhydrides, particularly 4-bromo-1,8-naphthalic anhydride and 4-nitro-1,8-naphthalic anhydride , as primary alternatives to this compound for the synthesis of 4-amino-1,8-naphthalimide derivatives. These alternatives offer more direct and versatile synthetic routes to a wide array of functionalized naphthalimides. The comparison extends to coumarin-based scaffolds , which present a distinct class of fluorophores with their own set of advantages, particularly in terms of spectral diversity and specific sensing applications.
Comparison of Naphthalimide Precursors
The synthesis of 4-amino-1,8-naphthalimide derivatives, prized for their strong fluorescence and environmental sensitivity, is most efficiently achieved from substituted 1,8-naphthalic anhydrides.[1] Below is a comparison of the common starting materials.
| Starting Material | Typical Synthetic Route to 4-Amino-1,8-naphthalimide Derivative | Advantages | Disadvantages |
| 4-Bromo-1,8-naphthalic anhydride | 1. Imidation with a primary amine. 2. Nucleophilic aromatic substitution of bromine with a desired amine.[2][3] | Versatile precursor allowing for a wide range of amines to be introduced at the 4-position. Good yields are often achieved.[2] | Two-step process to introduce the 4-amino group. |
| 4-Nitro-1,8-naphthalic anhydride | 1. Imidation with a primary amine. 2. Reduction of the nitro group to an amine. | Direct route to the 4-amino group after imidation. | Reduction step may require specific reagents and conditions that could affect other functional groups. |
| This compound | Requires multi-step synthesis to form the 1,8-naphthalimide core, which is not a standard or efficient route. | Serves as a general naphthalene building block. | Not an ideal precursor for 4-amino-1,8-naphthalimide synthesis due to the complexity of forming the anhydride/imide ring from the naphthoate. |
Naphthalimide vs. Coumarin: A Tale of Two Fluorophores
While naphthalimides are excellent scaffolds, coumarins represent a significant class of alternative fluorophores with distinct properties.[4][5] The choice between them often depends on the specific application requirements.
| Feature | 4-Amino-1,8-Naphthalimide Derivatives | Coumarin Derivatives |
| Typical Emission Range | Green-Yellow (~500-550 nm)[6] | Blue-Green (~400-500 nm), can be extended with modifications[7] |
| Stokes Shift | Generally large | Variable, can be large |
| Quantum Yield | Often high, but can be sensitive to solvent polarity[6][8] | Highly variable depending on substitution; can be very high[7] |
| Synthetic Accessibility | Readily synthesized from substituted naphthalic anhydrides[2] | Numerous synthetic routes, often starting from phenols[7][9][10] |
| Key Applications | Fluorescent probes for ions and biomolecules, DNA intercalators, cellular imaging agents.[1] | pH sensors, enzyme probes, metal ion sensors, fluorescent labels in biology.[7][11] |
Experimental Protocols
Protocol 1: Synthesis of N-substituted-4-amino-1,8-naphthalimide from 4-Bromo-1,8-naphthalic anhydride
This two-step protocol is a widely used method for the synthesis of a diverse range of 4-amino-1,8-naphthalimide derivatives.
Step 1: Synthesis of N-substituted-4-bromo-1,8-naphthalimide
A mixture of 4-bromo-1,8-naphthalic anhydride (1.0 eq.) and a primary amine (1.1 eq.) is refluxed in a solvent such as ethanol or acetic acid for 4-12 hours.[2][3] The reaction mixture is then cooled, and the precipitated product is collected by filtration and washed with the solvent to yield the N-substituted-4-bromo-1,8-naphthalimide.
Step 2: Amination of N-substituted-4-bromo-1,8-naphthalimide
The N-substituted-4-bromo-1,8-naphthalimide (1.0 eq.) is dissolved in a suitable solvent like ethanol, DMF, or 1,4-dioxane. An excess of the desired amine (2.0-10.0 eq.) is added, and the mixture is heated, often under reflux, for 6-24 hours.[2] After cooling, the product is typically isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization or column chromatography.
Protocol 2: Synthesis of a Coumarin-based Fluorescent Probe
This protocol outlines a general method for the synthesis of a 7-aminocoumarin derivative, a common class of fluorescent probes.
The synthesis often begins with a Pechmann condensation or a Knoevenagel condensation. For example, a resorcinol derivative can be reacted with an ethyl acetoacetate derivative in the presence of an acid catalyst (e.g., sulfuric acid) to form the coumarin ring. The resulting 7-hydroxycoumarin can then be functionalized. To introduce an amino group, the hydroxyl group can be converted to a triflate and then subjected to a Buchwald-Hartwig amination. Alternatively, a 7-amino-4-methylcoumarin can be directly synthesized and then the amino group can be further functionalized.[7][10]
Visualizing the Concepts
Logical Workflow for Precursor Selection
Caption: Synthetic routes from alternative precursors to 4-amino-1,8-naphthalimide derivatives.
Signaling Pathway Example: Enzyme-Activated Fluorescent Probe
Many naphthalimide derivatives are designed as "turn-on" fluorescent probes for specific enzymes. The following diagram illustrates the general mechanism.
Caption: General mechanism of an enzyme-activated "turn-on" naphthalimide fluorescent probe.
Experimental Workflow for Probe Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of a new fluorescent probe.
Caption: A standard experimental workflow for the development and testing of a novel fluorescent probe.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 5. A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Luminary Landscape: A Comparative Analysis of Methyl 4-amino-1-naphthoate and Commercially Available Fluorescent Dyes
For Immediate Release
In the intricate world of cellular imaging and drug development, the selection of an appropriate fluorescent dye is paramount to the success of experimental outcomes. This guide provides a comprehensive comparison of the efficacy of a novel compound, Methyl 4-amino-1-naphthoate, against established, commercially available dyes: 4',6-diamidino-2-phenylindole (DAPI), Fluorescein Isothiocyanate (FITC), and Alexa Fluor 488. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the performance metrics of these critical research tools.
While extensive photophysical data is readily available for DAPI, FITC, and Alexa Fluor 488, a thorough search of scientific literature and chemical databases did not yield specific experimental data on the fluorescence quantum yield, molar extinction coefficient, or photostability of this compound. The compound is commercially available as a versatile small molecule scaffold, suggesting its potential as a building block in the synthesis of more complex fluorescent probes rather than a standalone dye. Structurally related compounds, such as 4-amino-1,8-naphthalimides, exhibit interesting fluorescent properties that are highly dependent on their specific chemical substitutions. However, direct extrapolation of these properties to this compound is not feasible without experimental validation.
Comparative Analysis of Commercially Available Dyes
To provide a benchmark for evaluating potential new dyes, the key photophysical properties of DAPI, FITC, and Alexa Fluor 488 are summarized below. These dyes are ubiquitously used in various biological applications, from nuclear staining to immunofluorescence.
| Property | DAPI | FITC | Alexa Fluor 488 |
| Excitation Max (nm) | 358 | 495 | 495 |
| Emission Max (nm) | 461 | 519 | 519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~27,000-30,600 | ~73,000-75,000 | ~71,000-73,000 |
| Quantum Yield (Φ) | ~0.04 (free), up to 0.92 (bound to DNA)[1] | ~0.92[2][3] | ~0.92[4][5][6] |
| Photostability | Moderate; can undergo photoconversion | Low; prone to photobleaching[7] | High; significantly more photostable than FITC[5][8] |
DAPI is a popular nuclear counterstain that exhibits a significant increase in fluorescence quantum yield upon binding to the minor groove of double-stranded DNA.[9] While it is a reliable stain for fixed cells, its photostability is moderate, and it can undergo UV-induced photoconversion to green and red emitting forms, which can be a source of artifacts in multicolor imaging.
FITC is a widely used green fluorescent dye that can be conjugated to proteins and other molecules.[7] It boasts a high quantum yield, making it very bright.[2][3] However, its primary drawback is its low photostability, as it is susceptible to rapid photobleaching under illumination.[7] Its fluorescence is also pH-sensitive.
Alexa Fluor 488 was developed as a superior alternative to FITC. It shares similar spectral properties but offers significantly improved photostability and is less sensitive to pH changes.[5][8] Its high quantum yield and brightness make it a preferred choice for demanding imaging applications.[4][5][6]
Experimental Protocols
To facilitate the independent evaluation of novel fluorescent compounds like this compound, standardized experimental protocols for determining key performance indicators are essential.
Relative Fluorescence Quantum Yield Determination
The comparative method is a widely accepted approach for determining the relative fluorescence quantum yield of a test compound. This method involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.
Principle: Solutions of the standard and the test compound are prepared with identical absorbance at the same excitation wavelength. Under these conditions, it is assumed that both solutions absorb the same number of photons. The ratio of the integrated fluorescence intensities of the two solutions is then directly proportional to the ratio of their quantum yields.
Procedure:
-
Select a Standard: Choose a reference standard with a known quantum yield and an absorption spectrum that overlaps with the test compound.
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in a suitable solvent.
-
Prepare a Series of Dilutions: Create a series of dilutions for both the test compound and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Photostability Assessment
Photostability is a critical parameter that determines the suitability of a fluorescent dye for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
Principle: The photostability of a fluorescent dye is assessed by measuring the decrease in its fluorescence intensity over time when continuously exposed to excitation light.
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent dye, for example, by staining cells or immobilizing the dye in a polymer matrix.
-
Microscope Setup: Mount the sample on a fluorescence microscope equipped with a suitable light source and filter set.
-
Image Acquisition: Acquire a series of images at regular time intervals while continuously illuminating the sample. It is crucial to use the same illumination intensity and exposure time for each image.
-
Data Analysis:
-
Select a region of interest (ROI) in the acquired images.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity as a function of time or exposure number.
-
The rate of fluorescence decay provides a measure of the dye's photostability. A slower decay rate indicates higher photostability.
-
Signaling Pathway for Photobleaching
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
Conclusion
While this compound's potential as a fluorescent dye remains to be experimentally characterized, the established performance of commercially available dyes like DAPI, FITC, and particularly Alexa Fluor 488, sets a high standard. The provided experimental protocols offer a framework for the systematic evaluation of new fluorescent probes, enabling researchers to make informed decisions based on quantitative data. Future studies investigating the photophysical properties of this compound are warranted to determine its viability as a novel fluorescent tool in the ever-evolving landscape of biological and pharmaceutical research.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Expanding the Breadth of 4‐Amino‐1,8‐naphthalimide Photophysical Properties through Substitution of the Naphthalimide C… [ouci.dntb.gov.ua]
- 4. agilent.com [agilent.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
- 7. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 8. mdpi.org [mdpi.org]
- 9. Expanding the Breadth of 4-Amino-1,8-naphthalimide Photophysical Properties through Substitution of the Naphthalimide Core - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 4-amino-1-naphthoate: Applications and Limitations in Research
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-1-naphthoate, a versatile small molecule scaffold, holds significant promise in various research and development domains. While specific data for this compound remains limited in publicly available literature, its structural similarity to the well-studied 4-amino-1,8-naphthalimide (ANI) family of fluorophores allows for a comprehensive comparative analysis of its potential applications and inherent limitations. This guide provides an objective overview of this compound, drawing comparisons with alternative fluorescent probes and presenting supporting data from related compounds.
Performance Comparison
The utility of this compound as a fluorescent probe can be inferred from the photophysical properties of its parent compound, 4-amino-1,8-naphthalimide (4-ANI), and its derivatives. These compounds are known for their strong yellow-green fluorescence, high quantum yields, and large Stokes shifts, making them excellent candidates for various fluorescence-based assays.[1] Their emission properties are often sensitive to the polarity of the surrounding environment, a characteristic that can be exploited for sensing applications.[1]
| Property | 4-Amino-1,8-naphthalimide (4-ANI) Derivatives (General) | Other Common Fluorescent Probes (e.g., Fluorescein, Rhodamine B) |
| Excitation Wavelength | ~400-450 nm | Fluorescein: ~494 nm; Rhodamine B: ~555 nm |
| Emission Wavelength | ~500-560 nm (often solvent-dependent) | Fluorescein: ~521 nm; Rhodamine B: ~580 nm |
| Quantum Yield (Φ) | Can be high (>0.5) in non-polar solvents, decreases with increasing solvent polarity.[1] | Fluorescein: ~0.95 in basic solution; Rhodamine B: ~0.31 in ethanol |
| Stokes Shift | Large (> 50 nm) | Fluorescein: ~27 nm; Rhodamine B: ~25 nm |
| Photostability | Generally good | Fluorescein is prone to photobleaching. |
| Environmental Sensitivity | High (solvatochromic) | Varies depending on the specific probe and its modifications. |
| Toxicity | Can exhibit cytotoxicity, which is being explored for anticancer applications. | Generally lower for commonly used imaging probes, but can vary. |
Key Applications and Methodologies
Based on the characteristics of the 4-amino-1,8-naphthalimide scaffold, this compound is anticipated to be a valuable tool in the following applications:
Fluorescent Probing and Cellular Imaging
The inherent fluorescence of the 4-aminonaphthalimide core makes it a suitable fluorophore for developing probes to visualize cellular components and processes.[1] Derivatives have been successfully used for imaging lysosomes and mitochondria and for detecting intracellular analytes like thiols and hydrogen sulfide.[1]
Experimental Protocol: General Staining of Live Cells with a 4-Aminonaphthalimide-Based Probe
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture to the desired confluency.
-
Staining: Dilute the probe stock solution in a serum-free cell culture medium to the final working concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with a warm phosphate-buffered saline (PBS) or a fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.
Caption: General workflow for cellular imaging using a fluorescent probe.
Development of Anticancer Agents
Several studies have explored the cytotoxic properties of 4-amino-1,8-naphthalimide derivatives. These compounds can intercalate with DNA and induce apoptosis, making them potential candidates for anticancer drug development. The specific activity can be tuned by modifying the substituents on the naphthalimide core.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Postulated mechanism of anticancer activity for 4-aminonaphthalimide derivatives.
Limitations and Considerations
Despite their promising applications, this compound and related compounds have several limitations that researchers should consider:
-
Cytotoxicity: While beneficial for anticancer research, the inherent cytotoxicity of these compounds can be a drawback for long-term live-cell imaging applications. It is crucial to determine the non-toxic concentration range for each cell line and experimental setup.
-
Susceptibility to Hydrolysis: Some naphthalimide derivatives can be susceptible to hydrolysis, especially at high pH. This can lead to a loss of fluorescence and should be considered when designing experiments in alkaline conditions.
-
Limited Aqueous Solubility: Like many organic fluorophores, this compound may have limited solubility in aqueous buffers. This can necessitate the use of organic co-solvents like DMSO, which may have their own effects on biological systems.
-
Lack of Specific Data: The most significant limitation for this compound is the scarcity of published data directly characterizing its properties and performance. Researchers will likely need to perform initial characterization experiments to determine its suitability for their specific application.
Conclusion
This compound, as a derivative of the well-established 4-amino-1,8-naphthalimide fluorophore, presents a promising scaffold for the development of novel fluorescent probes and potential therapeutic agents. Its anticipated solvatochromic properties and cytotoxicity open avenues for applications in cellular imaging and oncology. However, the current lack of specific experimental data necessitates careful characterization and validation by researchers. By leveraging the extensive knowledge of the broader 4-aminonaphthalimide class and conducting appropriate preliminary studies, the full potential of this compound can be unlocked for advancing scientific discovery.
References
Confirming the Structure of Synthesized Methyl 4-amino-1-naphthoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis Route: Fischer Esterification
A primary and efficient method for the synthesis of Methyl 4-amino-1-naphthoate is the Fischer esterification of 4-amino-1-naphthoic acid with methanol in the presence of an acid catalyst.[1][2] This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used.[3]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
-
Materials: 4-amino-1-naphthoic acid, methanol (anhydrous), sulfuric acid (concentrated) or hydrogen chloride (gas), sodium bicarbonate (saturated solution), ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, suspend 4-amino-1-naphthoic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Structural Confirmation: A Comparative Analysis
Due to the limited availability of published spectral data for this compound, this section provides a comparative analysis with structurally similar compounds: Methyl 1-naphthoate and Methyl 4-aminobenzoate .[4][5] This comparison allows for the prediction of the expected spectral characteristics of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for identifying the protons in the molecule. The expected spectrum for this compound would show signals for the aromatic protons on the naphthalene ring, the amine protons, and the methyl ester protons.
-
Aromatic Region: The naphthalene ring protons will appear as a complex pattern of multiplets in the downfield region (typically 7.0-8.5 ppm). The substitution pattern will influence the chemical shifts and coupling constants.
-
Amine Protons: The -NH₂ protons will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
-
Methyl Protons: The methyl group of the ester will appear as a sharp singlet, typically around 3.9 ppm.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the range of 165-175 ppm.[6]
-
Aromatic Carbons: The carbons of the naphthalene ring will resonate in the aromatic region (approximately 110-150 ppm). The carbon attached to the amino group and the carbon bearing the ester group will have distinct chemical shifts.
-
Methyl Carbon: The methyl ester carbon will appear as a signal around 52 ppm.[6]
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -NH₂ Protons | -OCH₃ Protons | Reference |
| Methyl 1-naphthoate | 7.4-8.9 (m) | - | 3.97 (s) | [4] |
| Methyl 4-aminobenzoate | 6.6-7.8 (d, d) | 4.1 (br s) | 3.78 (s) | [5] |
| Predicted this compound | 7.0-8.5 (m) | broad singlet | ~3.9 (s) | - |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic C | -OCH₃ | Reference |
| Methyl 1-naphthoate | 167.9 | 124.5-133.7 | 52.1 | [4] |
| Methyl 4-aminobenzoate | 167.2 | 113.8, 120.0, 131.5, 150.8 | 51.4 | [5][7] |
| Predicted this compound | ~167 | 110-150 | ~52 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.[8]
-
C=O Stretching: The ester carbonyl group will exhibit a strong absorption band around 1700-1720 cm⁻¹.[8]
-
C-O Stretching: The C-O single bond of the ester will have a stretching vibration in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: These will be observed in their characteristic regions of the spectrum.
Table 3: Comparative IR Data (Wavenumbers in cm⁻¹)
| Functional Group | Methyl 1-naphthoate | Methyl 4-aminobenzoate | Predicted this compound | Reference |
| N-H Stretch | - | 3425, 3338 | ~3300-3500 | [9] |
| C=O Stretch | 1715 | 1698 | ~1700-1720 | [4][9] |
| C-O Stretch | 1250 | 1280 | ~1100-1300 | [4][9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₁NO₂), the expected molecular weight is 201.22 g/mol .[10]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 201.
-
Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). The naphthalene ring is expected to be relatively stable.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments | Reference |
| Methyl 1-naphthoate | 186 | 155, 127 | [4] |
| Methyl 4-aminobenzoate | 151 | 120, 92, 65 | [11] |
| Predicted this compound | 201 | 170 ([M-OCH₃]⁺), 142 ([M-COOCH₃]⁺) | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]
- 8. Methyl 4(methylamino)benzoate [webbook.nist.gov]
- 9. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [m.chemicalbook.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-amino-1-naphthoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 4-amino-1-naphthoate, aligning with standard laboratory safety and environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin, eye, and respiratory irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3] |
| Eye/Face Protection | Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, wear a NIOSH-approved respirator. |
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.[1]
Step 1: Waste Collection
-
Container: Use a designated, properly labeled, and sealable container for collecting this compound waste. The container must be kept tightly closed.[1][2][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with strong oxidizing agents, strong bases, and strong acids.[5]
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Containment: For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Reporting: Report the spill to your laboratory supervisor or environmental health and safety (EHS) office.
Step 3: Final Disposal
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
-
Approved Facility: Dispose of the contents and the container at an approved waste disposal plant.[1][2][5] Do not release into the environment.[1][5]
-
Contaminated Materials: Dispose of any contaminated PPE, such as gloves, as hazardous waste in accordance with applicable regulations.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for Methyl 4-amino-1-naphthoate
Researchers, scientists, and drug development professionals must exercise caution when handling Methyl 4-amino-1-naphthoate. A comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound (CAS No. 157252-24-9) could not be located through standard searches. The absence of this critical safety document means that detailed, verified information on personal protective equipment (PPE), specific health hazards, and precise disposal methods is not readily accessible.
Due to the lack of a specific SDS, a quantitative summary of all physical and chemical properties cannot be provided. It is imperative for any personnel handling this substance to obtain a substance-specific SDS from the chemical supplier. The information below is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds and should be supplemented with supplier-specific data.
Operational Plan: Handling and Storage
Given the absence of specific data for this compound, a conservative approach to handling and storage is essential. Treat this compound as potentially hazardous.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should also be worn to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Given the unknown nature of the compound's reactivity and permeability, nitrile gloves are a common starting point, but the specific glove type should be confirmed against the supplier's SDS. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A buttoned, knee-length lab coat is mandatory to protect street clothing and skin.
-
Additional Protection: For operations with a higher risk of splashes or spills, consider wearing a chemically resistant apron over the lab coat.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator appropriate for the potential hazards should be used.
Handling Procedures:
-
Before use, visually inspect the container for any damage or leaks.
-
When weighing or transferring the solid, perform these actions in a fume hood to prevent the generation and inhalation of dust.
-
Avoid all direct contact with the substance. Use spatulas and other appropriate tools for handling.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Remove all PPE before leaving the laboratory.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials. Potential incompatibilities for amino and naphthoate compounds can include strong oxidizing agents, acids, and bases.
-
Consult the supplier's documentation for any specific storage requirements, such as sensitivity to light or moisture.
Disposal Plan
All waste generated, including the chemical itself, any contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, must be considered hazardous waste.
-
Waste Collection:
-
Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility is known.
-
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Safe Handling Workflow
The following protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Pre-Experiment Preparation: 1.1. Obtain and thoroughly review the supplier-provided Safety Data Sheet (SDS) for this compound. 1.2. Ensure all necessary PPE is available and in good condition. 1.3. Verify that the chemical fume hood is operational and that an eyewash station and safety shower are accessible. 1.4. Prepare all necessary equipment and reagents before handling the compound. 1.5. Designate a specific area within the fume hood for handling the compound to contain any potential spills.
2. Handling the Compound: 2.1. Don all required PPE: safety goggles, face shield, lab coat, and appropriate gloves. 2.2. Perform all manipulations of the solid compound (e.g., weighing, transferring) within the designated area of the fume hood. 2.3. Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust. 2.4. If preparing a solution, add the solid to the solvent slowly to avoid splashing. 2.5. Keep the container of this compound sealed when not in use.
3. Post-Handling Procedures: 3.1. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent. 3.2. Dispose of all contaminated materials (e.g., gloves, weigh paper, pipette tips) in the designated hazardous waste container. 3.3. Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield, goggles, and lab coat). 3.4. Wash hands thoroughly with soap and water.
Logical Relationship Diagram
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
